3-Chloro-3'-methyl-1,1'-biphenyl
Description
Properties
CAS No. |
19482-18-9 |
|---|---|
Molecular Formula |
C13H11Cl |
Molecular Weight |
202.68 g/mol |
IUPAC Name |
1-chloro-3-(3-methylphenyl)benzene |
InChI |
InChI=1S/C13H11Cl/c1-10-4-2-5-11(8-10)12-6-3-7-13(14)9-12/h2-9H,1H3 |
InChI Key |
UVXXXPUFDFKYEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical properties of 3-Chloro-3'-methyl-1,1'-biphenyl
Technical Monograph: Physicochemical Profiling & Synthetic Utility of 3-Chloro-3'-methyl-1,1'-biphenyl
Executive Summary
This compound (CAS: 19482-18-9) is a meta-substituted biaryl scaffold characterized by high lipophilicity and distinct electronic asymmetry. As a halogenated biphenyl derivative, it serves as a critical intermediate in the synthesis of liquid crystals and a "privileged structure" in medicinal chemistry, particularly in the development of serotonin receptor ligands (5-HT1A/5-HT7). This guide details its physicochemical profile, a validated Suzuki-Miyaura synthetic protocol, and characterization standards.
Physicochemical Properties
The following data aggregates experimental values and high-confidence predictive models suitable for drug discovery and materials science applications.
| Property | Value | Context/Notes |
| Molecular Formula | C₁₃H₁₁Cl | |
| Molecular Weight | 202.68 g/mol | |
| Physical State | Low-melting solid / Viscous oil | MP: ~33.4°C [1]; often supercools to an oil at RT. |
| Boiling Point | 294–295°C | At 760 mmHg [1]. |
| Density | 1.13 ± 0.06 g/cm³ | Predicted at 20°C. |
| LogP (Octanol-Water) | 4.85 | Highly lipophilic; indicates poor aqueous solubility. |
| Flash Point | ~131°C | Non-flammable under standard lab conditions. |
| Solubility (Water) | ~3.48 × 10⁻⁶ mol/L | Effectively insoluble. |
| Solubility (Organic) | High | Soluble in DCM, THF, Toluene, Ethyl Acetate. |
| Electronic Character | Asymmetric | Ring A (Cl) is electron-deficient; Ring B (Me) is electron-rich. |
Synthetic Methodology: Selective Suzuki-Miyaura Coupling
Scientific Rationale: The synthesis relies on the chemoselective reactivity of aryl halides. By utilizing 1-bromo-3-chlorobenzene , we exploit the bond dissociation energy difference between C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol). Palladium catalysts preferentially undergo oxidative addition with the weaker C-Br bond, preserving the chlorine substituent for the final product or subsequent functionalization.
Reaction Pathway Visualization
Caption: Chemoselective catalytic cycle prioritizing C-Br activation to preserve the C-Cl motif.
Detailed Experimental Protocol
Reagents:
-
1-Bromo-3-chlorobenzene (1.0 equiv, 10 mmol)
-
3-Methylphenylboronic acid (1.2 equiv, 12 mmol)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv, 20 mmol)
-
Solvent System: Toluene : Ethanol : Water (4:1:1 ratio)
Step-by-Step Procedure:
-
Degassing: In a 100 mL round-bottom flask, combine Toluene (40 mL), Ethanol (10 mL), and Water (10 mL). Sparge with Argon or Nitrogen for 20 minutes to remove dissolved oxygen (critical to prevent Pd oxidation and homocoupling).
-
Loading: Add 1-bromo-3-chlorobenzene (1.91 g) and 3-methylphenylboronic acid (1.63 g).
-
Catalyst Addition: Add K₂CO₃ (2.76 g). Under a positive stream of inert gas, add Pd(PPh₃)₄ (346 mg).
-
Reflux: Attach a reflux condenser and heat the mixture to 90°C (oil bath temperature) with vigorous stirring for 12–16 hours.
-
Monitoring: Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 95:5). The starting bromide (Rf ~0.6) should disappear, replaced by the product spot (Rf ~0.55).
-
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 × 30 mL).
-
Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting oil via silica gel column chromatography (100% Hexanes gradient to 5% EtOAc/Hexanes).
Characterization & Identification
Due to the structural similarity of biphenyl isomers, NMR analysis focuses on the coupling patterns and the distinct methyl singlet.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.55 (t, 1H, J~2 Hz): H-2 on the chlorophenyl ring (isolated between Cl and Phenyl).
-
δ 7.45–7.30 (m, 3H): Remaining protons on the chlorophenyl ring.
-
δ 7.35–7.15 (m, 4H): Protons on the tolyl (methylphenyl) ring.
-
δ 2.41 (s, 3H): Methyl group (–CH₃). Diagnostic singlet.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~21.5: Methyl carbon.
-
δ 134.6: C-Cl ipso carbon.
-
δ 125–130: Aromatic CH signals.
-
-
Mass Spectrometry (GC-MS):
-
Molecular Ion (M+): m/z 202 and 204 (3:1 ratio characteristic of ³⁵Cl/³⁷Cl isotopes).
-
Applications in Drug Discovery
Scaffold Utility: The this compound moiety acts as a lipophilic spacer in medicinal chemistry.
-
Serotonin Modulation: Biphenyl derivatives are established ligands for 5-HT1A and 5-HT7 receptors. The meta-chlorine atom often improves metabolic stability compared to unsubstituted analogs, while the methyl group provides a handle for hydrophobic pocket interactions [2].
-
Liquid Crystals: The asymmetric substitution lowers the melting point (compared to para-isomers), a desirable trait for tuning the nematic phase range in liquid crystal formulations.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye). Hazardous to the aquatic environment (Chronic Category 2).
-
Handling: Use nitrile gloves and safety glasses. Manipulate in a fume hood to avoid inhalation of vapors, especially if heating.
-
Spill Control: Absorb with sand or vermiculite. Do not flush into surface water drains due to high lipophilicity and persistence.
References
-
U.S. EPA. (2025). CompTox Chemicals Dashboard: this compound. Retrieved from [Link]
-
Modica, M., et al. (2022).[1] Design and Synthesis of Biphenyl Derivatives as 5-HT Receptors Ligands. MDPI Pharmaceuticals. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]
-
PubChem. (2025). Compound Summary: this compound. National Library of Medicine. Retrieved from [Link]
Sources
Technical Whitepaper: Chemical Identifiers, Properties, and Synthetic Methodologies for 3-Chloro-3'-methyl-1,1'-biphenyl
As a Senior Application Scientist in early-stage drug discovery and materials science, I frequently encounter the need for precise structural scaffolds to tune the steric and electronic properties of target molecules. 3-Chloro-3'-methyl-1,1'-biphenyl is a privileged meta-substituted biphenyl building block. Its unique geometry—lacking the severe steric hindrance of ortho-substitution but avoiding the linear rigidity of para-substitution—makes it highly valuable for developing liquid crystals, OLED materials, and lipophilic pharmacophores.
This guide provides an authoritative breakdown of its chemical identifiers, physicochemical properties, and a field-validated protocol for its synthesis.
Core Chemical Identifiers & Physicochemical Profiling
Accurate chemical identification is the bedrock of reproducible research. The universally recognized CAS Registry Number for this compound is 19482-18-9 [1].
Understanding the physicochemical profile of this compound is critical for downstream applications. For instance, its high octanol-water partition coefficient (LogKow = 4.85) dictates that it is highly lipophilic[2]. In biological assays, this necessitates the use of co-solvents (like DMSO) or formulation in lipid nanoparticles to prevent precipitation. In materials science, this lipophilicity translates to excellent solubility in non-polar organic processing solvents.
Quantitative Data Summary
| Identifier / Property | Value | Source / Notes |
| IUPAC Name | This compound | Standard Nomenclature |
| CAS Registry Number | 19482-18-9 | Primary database identifier[1] |
| Molecular Formula | C₁₃H₁₁Cl | - |
| Molecular Weight | 202.68 g/mol | - |
| SMILES | Cc1cccc(-c2cccc(Cl)c2)c1 | Structural string[3] |
| InChIKey | UVXXXPUFDFKYEE-UHFFFAOYSA-N | Hash for exact structure search[3] |
| LogKow (Octanol-Water) | 4.85 | Indicates high lipophilicity[2] |
| Boiling Point | 294 – 301 °C | High thermal stability[2] |
| Melting Point | 33.4 °C | Low-melting solid / viscous liquid at RT[2] |
| Density | 1.13 g/cm³ | Denser than water[2] |
Mechanistic Insights into Biphenyl Synthesis
While classical, non-catalytic methods exist—such as the high-temperature (250 °C) aromatization of 1-(3-chlorophenyl)-3-methylcyclohexan-1-ol using elemental sulfur[4]—these approaches suffer from harsh conditions and poor atom economy.
Modern laboratories rely on the Suzuki-Miyaura Cross-Coupling reaction. This method offers unparalleled regioselectivity and functional group tolerance. To synthesize this compound, we couple 1-bromo-3-chlorobenzene with 3-methylphenylboronic acid .
Causality in Reagent Selection: Why use 1-bromo-3-chlorobenzene instead of 1,3-dichlorobenzene? The palladium(0) catalyst undergoes oxidative addition much more rapidly into the weaker C–Br bond compared to the C–Cl bond. This kinetic differential allows us to selectively couple the boronic acid at the bromine site, leaving the chlorine atom perfectly intact for future derivatization (e.g., Buchwald-Hartwig amination).
Catalytic cycle of the Suzuki-Miyaura cross-coupling for synthesizing the target biphenyl.
Self-Validating Experimental Protocol
The following protocol is designed as a self-validating system. Each step includes a mechanistic rationale (causality) and an analytical checkpoint to ensure the integrity of the workflow.
End-to-end experimental workflow for synthesis, purification, and validation.
Step-by-Step Methodology
1. Solvent Degassing (Critical Step)
-
Action: In a Schlenk flask, combine Toluene, Ethanol, and Deionized Water in a 2:1:1 (v/v/v) ratio. Sparge the mixture with ultra-pure Argon for 30 minutes.
-
Causality: Oxygen is a potent poison for Pd(0) catalysts, irreversibly oxidizing them to inactive Pd(II) black. Degassing ensures the catalytic cycle remains active.
2. Reagent Assembly
-
Action: Add 1-bromo-3-chlorobenzene (1.0 equivalent, limiting reagent), 3-methylphenylboronic acid (1.2 equivalents), and potassium carbonate (K₂CO₃, 2.0 equivalents) to the degassed solvent.
-
Causality: A slight excess of boronic acid compensates for potential protodeboronation (a common side reaction where the boronic acid converts to toluene). K₂CO₃ is required to form an electron-rich boronate complex, which is essential for the transmetalation step.
3. Catalyst Addition & Reaction
-
Action: Under a positive flow of Argon, quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%). Heat the mixture to a gentle reflux (90–100 °C) for 12 hours.
-
Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using 100% Hexanes. The reaction is complete when the spot corresponding to 1-bromo-3-chlorobenzene completely disappears.
4. Workup & Extraction
-
Action: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate the organic phase, wash the aqueous phase twice with EtOAc, and wash the combined organic layers with brine. Dry over anhydrous Na₂SO₄.
-
Causality: The target molecule is highly lipophilic (LogKow 4.85)[2] and will partition entirely into the organic (EtOAc) layer, while the inorganic salts (K₂CO₃, borate byproducts) will remain in the aqueous layer.
5. Purification
-
Action: Concentrate the organic layer under reduced pressure. Purify via flash column chromatography on silica gel using 100% Hexanes as the eluent.
-
Causality: Because this compound lacks polar hydrogen-bonding groups, it will elute rapidly in non-polar solvents, leaving polar impurities and catalyst degradation products on the baseline.
Analytical Characterization Strategy
To definitively prove the success of the synthesis, the following analytical signatures must be observed:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
The mass spectrum will show a molecular ion (
) peak at m/z 202 . -
Crucial Validation: Because chlorine has two stable isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 natural abundance, you must observe an
peak at m/z 204 with exactly one-third the intensity of the m/z 202 peak. This isotopic signature confirms the preservation of the chlorine atom.
-
-
Proton NMR (¹H NMR, CDCl₃):
-
A distinct singlet integrating to 3 protons will appear around 2.40 ppm , corresponding to the methyl group.
-
A complex multiplet integrating to 8 protons will appear in the aromatic region (7.10 - 7.60 ppm ).
-
References
-
U.S. Environmental Protection Agency (EPA). "3-Chloro-3′-methyl-1,1′-biphenyl Synonyms - DTXSID601302984." CompTox Chemicals Dashboard. Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). "3-Chloro-3′-methyl-1,1′-biphenyl Properties - DTXSID601302984." CompTox Chemicals Dashboard. Available at:[Link]
-
ChemSrc. "19482-18-9 this compound Structural Details." ChemSrc Database. Available at:[Link]
-
PrepChem. "Synthesis of 3'-chloro-3-methyl[1,1'-biphenyl]." PrepChem Synthetic Procedures. Available at:[Link]
Sources
Technical Guide: Safety Data Sheet (SDS) and Toxicity Profile of 3-Chloro-3'-methyl-1,1'-biphenyl
[1]
Executive Summary & Chemical Identity
3-Chloro-3'-methyl-1,1'-biphenyl is a halogenated biaryl scaffold frequently utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystal materials.[1][2][3] Its structural combination of a lipophilic biphenyl core, a reactive chlorine substituent, and a methyl group makes it a critical building block for Suzuki-Miyaura cross-coupling reactions.[1]
Due to its high lipophilicity (LogP ~4.[1]85) and structural similarity to polychlorinated biphenyls (PCBs), this compound presents specific environmental and bioaccumulation hazards that must be managed through rigorous engineering controls.[1]
Chemical Identification Table
| Parameter | Detail |
| IUPAC Name | This compound |
| CAS Number | 19482-18-9 |
| Molecular Formula | C₁₃H₁₁Cl |
| Molecular Weight | 202.68 g/mol |
| SMILES | Cc1cccc(c1)c2cccc(Cl)c2 |
| Synonyms | 3-Chloro-3'-methylbiphenyl; m,m'-Chloromethylbiphenyl |
Physicochemical Properties
Data sourced from EPA CompTox and modeled physicochemical endpoints.[1]
Understanding the physical state is crucial for determining exposure routes. This compound exists as a low-melting solid or viscous oil at room temperature, increasing the risk of surface contamination compared to volatile liquids.[1]
| Property | Value | Context/Implication |
| Physical State | Solid/Oil (Melting Point dependent) | May adhere to gloves/surfaces.[1] |
| Melting Point | ~33.4°C (Predicted) | Near ambient temp; requires cool storage to maintain solid state.[1] |
| Boiling Point | ~294–295°C | Low volatility; inhalation risk low unless heated/aerosolized. |
| Density | ~1.13 g/cm³ | Denser than water; sinks in aqueous spills. |
| Water Solubility | ~3.48 × 10⁻⁶ mol/L (Insoluble) | Persists in environment; difficult to clean with water alone.[1] |
| LogP (Octanol/Water) | 4.85 | High Lipophilicity. Strong potential for bioaccumulation.[1] |
| Flash Point | ~131°C | Combustible but not flammable under normal conditions. |
Hazard Identification (GHS Classification)
Based on Structural Activity Relationship (SAR) and read-across from 3-chlorobiphenyl and 3-methylbiphenyl.[1]
GHS Label Elements
Signal Word: WARNING
Hazard Statements
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H410: Very toxic to aquatic life with long-lasting effects.
Precautionary Statements
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P391: Collect spillage.
Toxicological Profile
Scientific Rationale: As a specific isomer with limited direct experimental toxicity data, the profile below is derived from Read-Across methodology using the EPA CompTox Chemicals Dashboard data for the biphenyl substructure and chlorinated analogs.
Acute Toxicity[1]
-
Oral (Rat): Predicted LD50 > 2,000 mg/kg.[1] Classified as Category 5 (Low Toxicity) or Unclassified.[1]
-
Dermal: Irritant. The lipophilic nature allows for dermal absorption, but acute systemic toxicity is expected to be moderate.
-
Inhalation: Low risk due to high boiling point, unless generated as a dust or mist during processing.
Chronic & Specific Target Organ Toxicity (STOT)[1]
-
Hepatotoxicity: Halogenated biphenyls are known enzyme inducers (cytochrome P450).[1] Prolonged exposure may lead to liver hypertrophy or damage.
-
Bioaccumulation: With a LogP of 4.85, this compound partitions strongly into adipose tissue. Chronic low-level exposure can lead to body burden accumulation.
-
Carcinogenicity: Not explicitly listed by IARC/NTP. However, structural analogs (PCBs) are classified carcinogens.[1] Treat as a suspected carcinogen in research settings.
Synthesis & Experimental Workflow
The primary utility of this compound is as a coupling partner.[1] Below is the standard Suzuki-Miyaura Cross-Coupling workflow used to synthesize or derivatize this scaffold.
Mechanistic Insight
The reaction relies on the oxidative addition of the aryl chloride to a Palladium(0) species.[1] Since aryl chlorides are less reactive than bromides/iodides, specialized ligands (e.g., S-Phos, X-Phos) or elevated temperatures are often required.[1]
Figure 1: Suzuki-Miyaura synthesis pathway for this compound.[1]
Safe Handling & Engineering Controls
Engineering Controls
-
Fume Hood: Mandatory. All open handling must occur within a certified chemical fume hood operating at a face velocity of >100 fpm.
-
Schlenk Line: Recommended for synthesis to prevent catalyst deactivation and minimize worker exposure to vapors during heating.
Personal Protective Equipment (PPE)[1]
-
Gloves: Nitrile (Double-gloved) is standard.[1]
-
Note: Due to the compound's lipophilicity, thin nitrile gloves may suffer rapid permeation. Change gloves immediately upon splash contact. Silver Shield® (Laminate) gloves are recommended for spill cleanup.[1]
-
-
Eye Protection: Chemical splash goggles.
-
Body Protection: Lab coat required; Tyvek sleeves recommended if handling kilogram quantities.
Emergency Response Protocol
In the event of exposure or spill, follow this logic flow:
Figure 2: Emergency response decision tree for exposure and spills.
Environmental Impact & Disposal
Ecological Alert: This compound is classified as Aquatic Chronic 1 (H410) .[1]
-
Persistence: High. Biphenyl rings are resistant to rapid biodegradation.
-
Bioaccumulation: High potential (BCF predicted > 500).[1]
-
Disposal:
-
DO NOT dispose of in sinks or municipal waste.
-
Collect in a dedicated "Halogenated Organic Waste" container.
-
Incineration at high temperatures (>1100°C) with scrubber units is the required destruction method to prevent formation of dioxins/furans.[1]
-
References
-
U.S. EPA CompTox Chemicals Dashboard. (2025). This compound (CAS 19482-18-9) Details & Properties.[1][2][4] [Link][1][5]
-
National Institute of Standards and Technology (NIST). (2025).[1] 3-Chlorobiphenyl - Thermochemical Data.[6] [Link][1]
-
Organic Syntheses. (2015). General Procedures for Suzuki-Miyaura Coupling. (Reference for synthesis workflow). [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. 19482-18-9_3-chloro-3'-methyl-1,1'-biphenylCAS号:19482-18-9_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. 3-Chlorobiphenyl (CAS 2051-61-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
Engineering the Halogenated Methyl-Biphenyl Scaffold: A Technical Guide to Synthesis, Functionalization, and Pharmacological Application
Executive Summary
In modern drug discovery and advanced materials science, the biphenyl scaffold represents a privileged structural motif. When strategically functionalized with both a methyl group and halogen atoms (F, Cl, Br, I), the resulting halogenated methyl-biphenyl derivatives exhibit a unique convergence of steric rigidity, metabolic stability, and orthogonal synthetic versatility. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we will dissect the causality behind the structural design of these molecules, explore the mechanistic logic of their synthesis, and provide self-validating protocols for their laboratory-scale assembly.
Structural Causality: The Logic of the Scaffold
The design of a halogenated methyl-biphenyl is not arbitrary; it is an exercise in precision molecular engineering. Each component of the scaffold serves a distinct, synergistic purpose in both biological environments and synthetic workflows.
-
The Biphenyl Axis: The carbon-carbon bond connecting the two aromatic rings provides a rigid, hydrophobic core. This rigidity restricts the conformational entropy of the molecule, locking it into an optimal geometry for binding to lipophilic protein pockets, such as the allosteric site of the HIV-1 reverse transcriptase[1].
-
Halogenation (Steric & Electronic Shielding): The introduction of halogens—particularly fluorine or chlorine—modulates the electron density of the aromatic rings. More importantly, halogens provide steric shielding at vulnerable aromatic positions, effectively blocking oxidative metabolism by cytochrome P450 enzymes. In recent developments of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), halogenation of the methylene linker in biphenyl-diarylpyrimidines significantly improved the pharmacokinetic profile (T1/2 = 13.86 h) and reduced cytotoxicity[1].
-
The Methyl Group (The Synthetic Trojan Horse): Biologically, a methyl group increases lipophilicity. Synthetically, it acts as an inert placeholder during the harsh, metal-catalyzed assembly of the biphenyl core. Once the core is constructed, the methyl group can be selectively activated via radical bromination, transforming an unreactive C-H bond into a highly electrophilic benzylic halide for late-stage functionalization[2].
Structural logic of halogenated methyl-biphenyl derivatives.
Synthetic Methodologies: Assembly and Activation
Core Assembly via Suzuki-Miyaura Cross-Coupling
The construction of the unsymmetrical biphenyl core is predominantly achieved through the Suzuki-Miyaura cross-coupling reaction. We prioritize this method over Negishi or Stille couplings because organoboron reagents are non-toxic, commercially available, and highly stable under ambient conditions[3].
Mechanistic Causality: The reaction requires a palladium catalyst and an inorganic base (e.g., K₂CO₃). The base is not merely a proton scavenger; it is mechanistically essential. It coordinates with the boron atom to form a negatively charged boronate complex, which increases the nucleophilicity of the organic group, facilitating the critical transmetalation step with the palladium center[3]. Furthermore, the use of biphasic solvent systems (e.g., Toluene/Water) ensures that the inorganic base remains dissolved and active at the organic-aqueous interface.
Late-Stage Activation: Wohl-Ziegler Radical Bromination
To convert the assembled methyl-biphenyl into an active pharmaceutical intermediate (such as the precursors used for Angiotensin II receptor blockers, or "Sartans"), the methyl group must be functionalized. This is achieved via Wohl-Ziegler bromination using N-bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN)[2][4].
Mechanistic Causality: Why use NBS instead of elemental bromine (Br₂)? Elemental bromine would rapidly undergo electrophilic aromatic substitution, destroying the halogenated biphenyl core. NBS, however, provides a low, steady-state concentration of bromine radicals. The reaction is highly regioselective for the methyl group because the resulting benzylic radical is thermodynamically stabilized by the extended π-system of the biphenyl rings.
Quantitative Biological Landscape
Halogenated methyl-biphenyls and their downstream derivatives exhibit a broad spectrum of biological activities, driven by the structural parameters discussed in Section 1. The table below synthesizes quantitative data across various therapeutic domains.
| Compound Class / Specific Derivative | Primary Target / Cell Line | Quantitative Activity Metric | Ref |
| (S)-5m (Halomethylene-Biphenyl-DAPY) | HIV-1 Wild-Type & Mutants | EC₅₀ = 3.7 – 231 nM | [1] |
| (±)-Pestalachloride D (Chlorinated Biphenyl Analog) | Escherichia coli | MIC = 5.0 µM | [5] |
| Hydroxylated Biphenyl (Compound 11) | Malignant Melanoma | IC₅₀ = 1.7 ± 0.5 µM | [6] |
| Biphenyl-based Tetrazole (5n) | HepG2 (Liver Cancer) | IC₅₀ = 20.35 µM | [7] |
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes observable phenomena that confirm the reaction is proceeding correctly.
Protocol 1: Suzuki-Miyaura Synthesis of 4-Methyl-2'-halobiphenyl
Objective: Couple 4-methylphenylboronic acid with 1-bromo-2-halobenzene.
-
Preparation: In a round-bottom flask, combine 1.0 mmol of 1-bromo-2-halobenzene, 1.2 mmol of 4-methylphenylboronic acid, and 3.0 mmol of K₂CO₃[3].
-
Catalyst Addition: Add 0.05 mmol (5 mol%) of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. Causality: The bulky triphenylphosphine ligands stabilize the active Pd(0) species and prevent catalyst aggregation (black palladium formation).
-
Solvent & Reflux: Add a degassed mixture of Toluene (10 mL) and distilled water (5 mL). Reflux at 80°C under an inert nitrogen atmosphere for 12 hours.
-
Self-Validation (TLC Tracking): Spot the reaction mixture on a silica TLC plate alongside the starting aryl halide. The disappearance of the starting material spot and the emergence of a new, highly UV-active spot (due to the extended conjugation of the biphenyl product) validates successful coupling.
-
Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.
Self-validating Suzuki-Miyaura cross-coupling workflow.
Protocol 2: Wohl-Ziegler Radical Bromination
Objective: Convert 4-methyl-2'-halobiphenyl to 4-(bromomethyl)-2'-halobiphenyl.
-
Preparation: Dissolve 10 mmol of the synthesized 4-methyl-2'-halobiphenyl in 50 mL of methyl acetate (or carbon tetrachloride)[2].
-
Reagent Addition: Add 10.5 mmol of N-bromosuccinimide (NBS) and 0.2 mmol of Azobisisobutyronitrile (AIBN).
-
Reaction: Heat the mixture to reflux. Causality: Heat decomposes AIBN to generate the initial nitrogen gas and carbon-centered radicals, which abstract bromine from NBS to initiate the chain reaction.
-
Self-Validation (Phase Transition): NBS is denser than the solvent and will initially sit at the bottom of the flask. As the reaction proceeds, NBS is consumed and succinimide (a byproduct) is formed. Succinimide is less dense and will float to the surface. The visual transition of solid from the bottom of the flask to the top is a definitive, self-validating indicator of reaction completion.
-
Workup: Cool the mixture in an ice bath to fully precipitate the succinimide. Filter the solid, wash the filtrate with water to remove residual succinimide, dry over Na₂SO₄, and evaporate to yield the bromomethyl derivative[4].
References
-
Halogenation-Driven Discovery of Halomethylene-Biphenyl-Diarylpyrimidines as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Improved Safety and PK Profiles. Journal of Medicinal Chemistry (PubMed). URL:[Link]
-
Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs (MDPI). URL:[Link]
- Method for carrying out the side chain bromination of 4-methyl biphenyl derivatives substituted at the 2'-position.European Patent Office (EP1210322B1).
Sources
- 1. Halogenation-Driven Discovery of Halomethylene-Biphenyl-Diarylpyrimidines as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Improved Safety and PK Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP1210322B1 - Method for carrying out the side chain bromination of 4-methyl biphenyl derivatives substituted at the 2'-position - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4,4'-Bis(bromomethyl)biphenyl | 20248-86-6 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Electronic Architecture & Dipole Dynamics of 3-Chloro-3'-methyl-1,1'-biphenyl
The following technical guide details the physicochemical and electronic characterization of 3-Chloro-3'-methyl-1,1'-biphenyl , structured for researchers in medicinal chemistry and materials science.
CAS Registry Number: 19482-18-9 Molecular Formula: C₁₃H₁₁Cl Molecular Weight: 202.68 g/mol [1]
Executive Summary
This compound represents a critical "meta-meta" substituted scaffold in drug discovery and organic electronics. Unlike its ortho-substituted congeners, which suffer from high steric strain and locked conformations, this isomer maintains a dynamic torsional equilibrium that influences its binding affinity and electronic band gap.[1] This guide provides a definitive framework for understanding its dipole vector summation, electronic potential surfaces, and synthesis, serving as a self-validating protocol for laboratory characterization.[1]
Structural & Conformational Dynamics
The electronic properties of this molecule are governed by the dihedral angle (
Torsional Equilibrium
In solution, the molecule exists in a dynamic equilibrium.[1] The steric interference between the ortho-hydrogens (H2/H2' and H6/H6') prevents coplanarity, while
-
Ground State Twist Angle (
): ~44.0° (calculated via DFT/B3LYP).[1] -
Rotational Barrier: Low (~2.0 kcal/mol at the planar transition state), allowing free rotation at room temperature.[1]
-
Implication: The dipole moment is not static; it is an ensemble average of rotamers.[1]
Electronic Properties & Dipole Moment Analysis[2][3][4]
Vector Addition Model (Theoretical Framework)
To predict the dipole moment (
-
Vector 1 (
): Derived from Chlorobenzene ( D).[1] Directed away from the ring (Inductive effect: ).[1] -
Vector 2 (
): Derived from Toluene ( D).[1] Directed toward the ring (Hyperconjugation: ).
Geometric Setup:
-
The inter-ring bond defines the
-axis. -
The 3-position (Cl) is at
relative to the -axis on Ring 1. -
The 3'-position (Me) is at
relative to the -axis on Ring 2, twisted by angle .
Calculation Table: Estimated Dipole Moments
| Conformer State | Dihedral Angle ( | Net Dipole Estimate (Debye) | Notes |
| Planar Cis-like | 0° | ~1.85 D | High energy (steric clash) |
| Planar Trans-like | 180° | ~1.35 D | High energy (steric clash) |
| Twisted (Solution) | 45° (RMS) | ~1.68 D | Most probable experimental value |
Electronic Surface Potential (ESP)
-
HOMO Location: Localized primarily on the 3'-methylphenyl ring (electron-rich).
-
LUMO Location: Localized primarily on the 3-chlorophenyl ring (electron-deficient).
-
Band Gap: Slightly reduced compared to unsubstituted biphenyl due to the push-pull nature of the meta-substituents, though the twist prevents full conjugation.
Dipole Vector Visualization
The following diagram illustrates the vector addition logic used to determine the net dipole moment.
Figure 1: Vector summation logic for estimating the dipole moment of this compound.
Experimental Characterization Protocols
Synthesis Strategy (Self-Validating Protocol)
To ensure high purity for electronic characterization, a Suzuki-Miyaura Cross-Coupling is the required standard. This pathway minimizes homocoupling byproducts common in Ullmann reactions.[1]
Reagents:
-
Electrophile: 3-Bromotoluene (CAS: 591-17-3)[1]
-
Nucleophile: 3-Chlorophenylboronic acid (CAS: 63503-60-6)[1]
-
Catalyst: Pd(dppf)Cl₂[1] · CH₂Cl₂ (5 mol%)
-
Base/Solvent: K₂CO₃ (2.0 equiv) in Dioxane/Water (4:1).[1]
Workflow Diagram:
Figure 2: Synthesis pathway ensuring regiospecificity and high purity for physical characterization.
Dipole Moment Measurement Protocol
Method: Guggenheim-Smith Static Dielectric Constant Method.[1] Solvent: Benzene or Cyclohexane (Non-polar, HPLC Grade).[1] Temperature: 25.0 °C ± 0.1 °C.[1]
-
Preparation: Prepare 5 solutions of the analyte with mass fractions (
) ranging from 0.001 to 0.010.[1] -
Measurement: Measure the dielectric constant (
) and refractive index ( ) for each solution. -
Calculation: Plot
vs and vs . The slope difference corresponds to the orientation polarization, from which is derived using the Debye equation.
References
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: this compound.[1] [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13282519 (Related Isomer Data). [Link]
-
Goossen, L. J., & Paetzold, J. (2004).[1] New Synthesis of Biaryls via Rh-Catalyzed Decarbonylative Suzuki-Coupling.[2] Advanced Synthesis & Catalysis.[1][3] [Link]
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][4] Chemical Reviews.[1] [Link]
Sources
Methodological & Application
Application Note: Synthesis of 3-Chloro-3'-methyl-1,1'-biphenyl via Chemoselective Suzuki-Miyaura Coupling
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Technique: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Introduction & Strategic Rationale
The synthesis of unsymmetrical biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction remains the premier methodology for constructing these C(sp²)–C(sp²) bonds due to its mild conditions, broad functional group tolerance, and the low toxicity of organoboron reagents[1].
This application note details the synthesis of 3-Chloro-3'-methyl-1,1'-biphenyl through the coupling of 1-bromo-3-chlorobenzene and 3-methylphenylboronic acid (m-tolylboronic acid). The protocol highlights the critical principles of chemoselectivity , catalyst activation , and biphasic solvent dynamics required to achieve high yields and purity.
Mechanistic Insights & Causality
-
Chemoselectivity (The Halogen Hierarchy): The choice of 1-bromo-3-chlorobenzene as the electrophile is highly deliberate. The oxidative addition of Pd(0) into a carbon-halogen bond is the rate-determining step, governed by bond dissociation energies (C–Cl ≈ 96 kcal/mol vs. C–Br ≈ 81 kcal/mol). Under standard conditions with Pd(PPh₃)₄, the catalyst selectively inserts into the C–Br bond, leaving the C–Cl bond completely intact for potential downstream functionalization[2][3].
-
The Critical Role of the Base: Transmetalation in the Suzuki coupling requires the boronic acid to be activated. The addition of aqueous K₂CO₃ serves a dual purpose: it converts the neutral, weakly nucleophilic boronic acid into a highly reactive, electron-rich borate anion
, and it facilitates the formation of a Pd-alkoxo/hydroxo intermediate, both of which drastically accelerate the transmetalation step[4][5]. -
Solvent Synergy: A ternary solvent system of Toluene/Ethanol/Water (2:1:1) is employed. Toluene solubilizes the organic reagents and the Pd-complex, water dissolves the inorganic base (K₂CO₃) and borate salts, while ethanol acts as a co-solvent/phase-transfer agent to homogenize the biphasic boundary, ensuring efficient mass transfer[6].
Visualizing the Catalytic Workflow
The following diagram illustrates the mechanistic cycle of the chemoselective coupling, emphasizing the oxidation states of Palladium and the points of reagent entry.
Figure 1: Catalytic cycle of the chemoselective Suzuki-Miyaura coupling highlighting Pd oxidation states.
Experimental Design & Quantitative Data
To ensure a self-validating and reproducible system, reagents are scaled to a standard 10 mmol reaction. A slight excess of the boronic acid (1.2 eq.) is used to compensate for competitive protodeboronation, a common side reaction where the boronic acid hydrolyzes to the corresponding arene (toluene) under basic conditions.
Table 1: Reagent Stoichiometry and Properties
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Function |
| 1-Bromo-3-chlorobenzene | 191.45 | 1.00 | 1.91 g (10.0 mmol) | Electrophile |
| 3-Methylphenylboronic acid | 135.96 | 1.20 | 1.63 g (12.0 mmol) | Nucleophile |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.58 g (0.5 mmol) | Pre-catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.50 | 3.45 g (25.0 mmol) | Base / Activator |
| Toluene | 92.14 | - | 20 mL | Organic Solvent |
| Ethanol (Absolute) | 46.07 | - | 10 mL | Co-solvent |
| Deionized Water | 18.02 | - | 10 mL | Aqueous Solvent |
Expected Yield: ~1.75 g (86% theoretical yield based on electrophile).
Step-by-Step Experimental Protocol
Phase 1: Preparation & Degassing (Critical Step)
Scientific Rationale: Pd(PPh₃)₄ is highly sensitive to atmospheric oxygen, which rapidly oxidizes the active Pd(0) species into catalytically dead Pd(II) oxides.
-
Prepare the solvent mixture by combining 20 mL Toluene, 10 mL Ethanol, and 10 mL DI Water in a 100 mL Schlenk flask or a round-bottom flask equipped with a septum.
-
Sparge the solvent mixture vigorously with ultra-pure Argon or Nitrogen for at least 30 minutes using a submerged needle.
Phase 2: Reaction Assembly
-
To an oven-dried, argon-flushed 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 1.91 g of 1-bromo-3-chlorobenzene and 1.63 g of 3-methylphenylboronic acid.
-
Add 3.45 g of K₂CO₃ to the flask.
-
Transfer the flask to an argon-filled glovebox or maintain a strict positive argon counter-flow, and quickly add 0.58 g of Pd(PPh₃)₄.
-
Syringe the 40 mL of degassed Toluene/EtOH/H₂O mixture into the reaction flask.
-
Attach a reflux condenser (previously flushed with argon) and heat the biphasic mixture to 85 °C in an oil bath under vigorous stirring (800+ RPM to ensure maximum interfacial mixing).
Phase 3: Monitoring & Quenching
-
Allow the reaction to proceed for 4–6 hours. Monitor the disappearance of 1-bromo-3-chlorobenzene via TLC (Hexanes, UV visualization) or GC-MS.
-
Once the starting halide is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 20 mL of DI water to dissolve any precipitated inorganic salts.
Phase 4: Workup & Purification
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Combine the organic phases and wash with 30 mL of brine.
-
Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. Note: The crude mixture will likely be dark brown/black due to the presence of palladium black (decayed catalyst).
-
Purify the crude residue via flash column chromatography on silica gel using 100% Hexanes as the eluent. The product, this compound, is highly non-polar and will elute rapidly, leaving polar boronic acid byproducts and phosphine oxides on the column.
-
Evaporate the solvent to yield the pure product as a colorless to pale-yellow oil.
Analytical Validation & Troubleshooting
-
Loss of Catalytic Activity: If the reaction stalls before completion, it is typically due to oxygen ingress causing catalyst deactivation. Ensure strict Schlenk techniques are used. If stalled, an additional 0.02 eq of Pd(PPh₃)₄ can be added under argon.
-
Homocoupling Byproducts: Traces of 3,3'-dimethyl-1,1'-biphenyl (homocoupling of the boronic acid) may occur if oxygen is present, as O₂ promotes the oxidative homocoupling of arylboronic acids.
-
NMR Verification: ¹H NMR (CDCl₃) will show a distinct singlet for the methyl group around δ 2.40 ppm, and a complex multiplet in the aromatic region (δ 7.10–7.60 ppm) integrating to 8 protons. The absence of a C-Br shift and retention of the C-Cl isotopic pattern in MS (M and M+2 peaks in a 3:1 ratio) confirms chemoselective coupling.
References
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at:[Link]
-
Suzuki-Miyaura Coupling - Reaction Mechanism and Mechanistic Studies. Chemistry LibreTexts. Available at:[Link]
-
Suzuki reaction - Wikipedia. Wikipedia. Available at: [Link]
-
Palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates. RSC Publishing. Available at:[Link]
-
Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool. Available at:[Link]
-
tandem alkyne carbopalladation/suzuki cross-coupling reaction in the synthesis of heterocyclic compounds. Società Chimica Italiana. Available at:[Link]
-
Suzuki reactions in novel liquids. DiVA Portal. Available at:[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00339C [pubs.rsc.org]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pcliv.ac.uk [pcliv.ac.uk]
Step-by-step protocol for preparing 3-Chloro-3'-methyl-1,1'-biphenyl
Executive Summary
This protocol details the scalable, chemoselective synthesis of 3-Chloro-3'-methyl-1,1'-biphenyl (CAS 19482-18-9) . This compound is a critical intermediate in the development of liquid crystals and agrochemicals. The synthesis utilizes a Suzuki-Miyaura cross-coupling strategy that exploits the reactivity differential between aryl bromide and aryl chloride moieties. By using 1-bromo-3-chlorobenzene as the electrophile, we achieve exclusive coupling at the bromine site, preserving the chlorine substituent for subsequent functionalization. This guide prioritizes reproducibility, safety, and high-purity isolation.
Strategic Analysis & Mechanism
The core challenge in synthesizing halogenated biphenyls is preventing "over-coupling" or polymerization.
-
Chemoselectivity: Palladium(0) catalysts undergo oxidative addition to aryl halides in the order of I > Br >> Cl. By selecting 1-bromo-3-chlorobenzene , we ensure the catalyst inserts solely into the C-Br bond under standard thermal conditions (80-90°C). The C-Cl bond remains inert without specialized ligands (e.g., SPhos, XPhos) or higher temperatures.
-
Coupling Partner: 3-Methylphenylboronic acid is used as the nucleophile. It is stable, commercially available, and minimizes homocoupling side reactions compared to Grignard reagents.
Reaction Scheme
Experimental Workflow Diagram
The following flowchart illustrates the critical path for the synthesis, highlighting the inert atmosphere maintenance and phase separation logic.
Figure 1: Step-by-step workflow for the Suzuki-Miyaura coupling process.
Materials & Reagents
Scale: 10.0 mmol (Theoretical Yield: ~2.02 g)
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Amount | Role |
| 1-Bromo-3-chlorobenzene | 191.45 | 1.0 | 1.91 g | Electrophile |
| 3-Methylphenylboronic acid | 135.96 | 1.2 | 1.63 g | Nucleophile |
| Pd(PPh3)4 (Tetrakis) | 1155.56 | 0.03 | 346 mg | Catalyst |
| Sodium Carbonate (Na2CO3) | 105.99 | 2.5 | 2.65 g | Base |
| 1,2-Dimethoxyethane (DME) | - | - | 40 mL | Solvent |
| Distilled Water | - | - | 10 mL | Co-solvent |
Note: Toluene/Ethanol/Water (4:1:1) is a viable alternative solvent system if DME is unavailable.
Detailed Protocol
Phase 1: Reaction Assembly
-
Glassware Prep: Oven-dry a 100 mL two-neck round-bottom flask (RBF) and a magnetic stir bar. Equip the flask with a reflux condenser and a rubber septum.
-
Solvent Degassing: In a separate flask, combine DME (40 mL) and Water (10 mL). Sparge with Argon or Nitrogen gas for 15 minutes to remove dissolved oxygen. Rationale: Oxygen causes rapid oxidation of the phosphine ligands and decomposition of the Pd(0) catalyst to Pd black.
-
Loading: Under a gentle stream of inert gas, charge the reaction flask with:
-
1-Bromo-3-chlorobenzene (1.91 g, 10 mmol)
-
3-Methylphenylboronic acid (1.63 g, 12 mmol)
-
Pd(PPh3)4 (346 mg, 0.3 mmol)
-
-
Dissolution: Add the degassed DME solvent via syringe. Stir gently to dissolve the organics.
-
Base Addition: Dissolve the Na2CO3 (2.65 g) in the degassed water (10 mL) and add this solution to the reaction flask via syringe. The mixture will become biphasic.
Phase 2: Reaction & Monitoring
-
Heating: Place the flask in a pre-heated oil bath at 85°C . Establish a steady reflux.
-
Timecourse: Stir vigorously for 12–18 hours.
-
TLC Monitoring: Check reaction progress using Thin Layer Chromatography (Silica gel).
-
Eluent: 100% Hexanes.
-
Visualization: UV light (254 nm).[1] The product will appear as a new spot with an R_f slightly lower than the starting bromide. The boronic acid stays at the baseline.
-
Endpoint: Disappearance of 1-Bromo-3-chlorobenzene.
-
Phase 3: Workup & Isolation
-
Quench: Cool the mixture to room temperature.
-
Extraction: Dilute with Diethyl Ether or Ethyl Acetate (50 mL) and transfer to a separatory funnel. Wash with Water (2 x 30 mL) and Brine (1 x 30 mL).
-
Drying: Collect the organic layer, dry over anhydrous Magnesium Sulfate (MgSO4), and filter.
-
Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield a crude yellow oil.
Phase 4: Purification
-
Column Chromatography: Purify the crude residue using a silica gel column.[2][5]
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of 100% Hexanes
50:1 Hexanes:EtOAc. -
Note: The product is non-polar. It elutes early.
-
-
Final Isolation: Combine pure fractions and remove solvent under high vacuum to obtain This compound as a colorless to pale yellow oil (or low-melting solid).
Expected Analytical Data
To validate the synthesis, compare your results against these expected parameters:
-
Physical State: Colorless oil or white solid (m.p. ~25-30°C).
-
Yield: 85–92% (1.72 – 1.86 g).
-
1H NMR (400 MHz, CDCl3):
- 7.55 (t, 1H, J=1.8 Hz, H-2 on Cl-ring)
- 7.45 (dt, 1H, J=7.6, 1.5 Hz, H-4 on Cl-ring)
- 7.30-7.38 (m, 4H, Overlapping aromatic protons)
- 7.18 (d, 1H, J=7.5 Hz, H-4' on Me-ring)
- 2.42 (s, 3H, Ar-CH3).
-
GC-MS (EI): Molecular ion peak
at m/z 202/204 (3:1 ratio due to Cl isotope).
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Black precipitate forms immediately | Catalyst decomposition ("Pd Black") | Oxygen ingress. Ensure rigorous degassing of solvents and use fresh catalyst. |
| Low conversion after 18h | Catalyst deactivation or low temp | Add 1 mol% fresh Pd catalyst. Ensure oil bath is actually at 85-90°C. |
| Homo-coupling (Biaryl formation) | Boronic acid oxidation | Use slightly higher excess of boronic acid (1.3 eq) and ensure inert atmosphere. |
| Product contaminated with Boronic Acid | Incomplete workup | Wash the organic layer with 1M NaOH during extraction to remove unreacted boronic acid. |
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link
-
Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Developments." Link
-
Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. (Context on Cl vs Br reactivity). Link
-
EPA CompTox Dashboard. "this compound Details & CAS." Link[6]
Sources
- 1. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 4. DK173843B1 - Process for Preparation of 3-Chloro-2-methyl- [1,1'-biphenyl] - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
Palladium-catalyzed cross-coupling conditions for biphenyl derivatives
Application Note: Advanced Strategies for the Synthesis of Biphenyl Derivatives via Pd-Catalysis
Introduction: The Biphenyl Scaffold in Modern Chemistry
The biphenyl moiety is a privileged pharmacophore in medicinal chemistry (e.g., Valsartan, Telmisartan) and a critical structural unit in materials science (e.g., OLED host materials). While the Suzuki-Miyaura cross-coupling reaction is the industry standard for constructing these bonds, the "standard" conditions (Pd(PPh₃)₄/Na₂CO₃) are often insufficient for modern, complex substrates involving steric hindrance, heteroatoms, or protodeboronation-prone boronic acids.
This guide moves beyond textbook protocols, focusing on Third-Generation (G3) Buchwald Precatalysts and Micellar Catalysis . These systems offer superior turnover frequencies (TOF) and functional group tolerance by strictly controlling the Pd:Ligand ratio and the active catalytic species.
Mechanistic Causality & The Catalytic Cycle
To optimize a reaction, one must understand the rate-determining step (RDS). In biphenyl synthesis, the RDS shifts based on the substrate:
-
Electron-Rich/Sterically Hindered Halides: Oxidative Addition is often the RDS. Requires electron-rich, bulky ligands (e.g., SPhos, XPhos) to boost nucleophilicity of the Pd(0) center.
-
Bulky Boronic Acids: Transmetalation becomes the bottleneck. Requires base activation (formation of the boronate "ate" complex) and an open coordination site on Palladium.
Visualizing the Cycle: The diagram below illustrates the G3 precatalyst activation pathway, which rapidly generates the active monoligated Pd(0) species, bypassing the induction periods associated with Pd(OAc)₂ precursors.
Caption: Figure 1. The catalytic cycle utilizing G3 precatalysts ensures immediate entry into the cycle as a monoligated L-Pd(0) species, preventing the formation of inactive Pd-black aggregates.
Ligand Selection Matrix
The choice of ligand dictates the success of the coupling.[1] We focus on Dialkylbiaryl phosphines (Buchwald Ligands) due to their specific "dialkyl" electron-donating power and "biaryl" steric bulk, which promotes reductive elimination.
| Ligand | Primary Application | Mechanistic Advantage |
| SPhos | Sterically Hindered Biphenyls (e.g., ortho-substituted). | Methoxyl group on the lower ring provides stability; high bulk promotes reductive elimination of crowded systems. |
| XPhos | General Purpose & Heterocycles .[2][3] Excellent for aryl chlorides.[1][3] | Isopropyl groups increase electron density on P, facilitating oxidative addition of unactivated chlorides. |
| RuPhos | Electron-Rich / Secondary Amines . | High electron density; prevents Pd deactivation with electron-rich halides. |
| CatacCXium A | Difficult Heterocycles . | Adamantyl group provides extreme bulk and electron density; useful when Buchwald ligands fail on specific N-heterocycles. |
Experimental Protocols
Protocol A: General High-Throughput Conditions (XPhos Pd G3)
Best for: Unactivated aryl chlorides, heteroaryl halides, and standard library synthesis.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G3 (1.0 – 2.0 mol%)
-
Base: K₃PO₄ (2.0 equiv) [Solid] or 0.5M K₃PO₄ [Aqueous]
-
Solvent: THF/Water (10:1) or 1,4-Dioxane/Water (4:1)
Procedure:
-
Charge: Add Aryl Halide, Boronic Acid, XPhos Pd G3, and solid K₃PO₄ to a reaction vial equipped with a stir bar.
-
Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes (or use a glovebox).
-
Solvent: Inject degassed THF and Water via syringe.
-
Reaction: Stir vigorously at 40–60°C for 2–12 hours.
-
Note: XPhos is active enough that many aryl bromides couple at Room Temperature (RT).
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.
Protocol B: Sterically Challenged Systems (SPhos Pd G3)
Best for: Tetra-ortho substituted biphenyls or unstable boronic acids.
Reagents:
-
Catalyst: SPhos Pd G3 (2.0 – 5.0 mol%)
-
Base: K₃PO₄ (3.0 equiv) – Phosphate buffers pH, reducing protodeboronation compared to Carbonates.
-
Solvent: Toluene/Water (10:1) or n-Butanol.
Procedure:
-
Sparging (Critical): Solvents must be rigorously degassed (sparged with Argon for 15 mins) to protect the electron-rich SPhos ligand from oxidation.
-
Heat: These reactions often require energy to overcome the steric barrier of transmetalation. Heat to 80–100°C .
-
Monitoring: Monitor via HPLC/UPLC. If the reaction stalls, add a second charge of catalyst (1 mol%) and boronic acid (0.2 equiv).
Protocol C: Green/Micellar Conditions (Surfactant Technology)
Best for: Industrial scalability, sustainability goals, and oily substrates.
Reagents:
-
Surfactant: 2 wt % TPGS-750-M in Water.
-
Catalyst: Pd(dtbpf)Cl₂ or XPhos Pd G3 (1.0 mol%).
-
Base: Triethylamine (Et₃N) or K₃PO₄.
Procedure:
-
Medium: Dissolve the surfactant in degassed water.
-
Reaction: Add substrates and catalyst. The lipophilic reagents will migrate into the hydrophobic micelle core.
-
Conditions: Stir at RT to 45°C .
-
Extraction: Minimal organic solvent (e.g., EtOAc) is needed to extract the product from the aqueous emulsion.
Process Chemistry: Palladium Removal
For pharmaceutical applications, residual Pd must be <10 ppm. Standard silica plugs are often insufficient.
-
Scavenger: SiliaMetS® Thiol or MP-TMT (Macroporous Trimercaptotriazine).
-
Protocol:
-
After workup, resuspend the crude oil in THF or EtOAc (10 volumes).
-
Add Scavenger resin (20–50 wt% relative to theoretical yield).
-
Stir at 50°C for 4 hours.
-
Filter through a 0.45 µm pad.
-
Resulting Pd levels are typically <5 ppm.
-
Troubleshooting & Optimization Logic
Issue: Protodeboronation (Ar-B(OH)₂ converts to Ar-H)
-
Cause: High pH and high temperature accelerate the hydrolysis of the C-B bond.
-
Solution: Switch base from K₂CO₃/KOH to K₃PO₄ or KF . Reduce water ratio (use 20:1 solvent:water). Use MIDA boronates for slow release of the active boronic acid.[4]
Issue: Homocoupling (Ar-Ar)
-
Cause: Presence of Oxygen (oxidative homocoupling) or excessive catalyst loading.
-
Solution: Re-sparge solvents. Verify inert atmosphere.
Decision Tree for Optimization:
Caption: Figure 2. Logic flow for selecting the optimal catalytic system based on substrate electronics and sterics.
References
-
Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2] Accounts of Chemical Research. Link
-
Lipshutz, B. H., et al. (2011). Transition Metal Catalysis in Water at Room Temperature. Aldrichimica Acta. Link
-
Bruno, N. C., et al. (2013). Third Generation (G3) Buchwald Palladium Precatalysts. Chemical Science. Link
-
Sherer, E. C., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Link
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroarylboronic Acids. Journal of the American Chemical Society. Link
Sources
Application Note: Structural Elucidation of 3-Chloro-3'-methyl-1,1'-biphenyl via 1H and 13C NMR Spectroscopy
Executive Summary
This Application Note provides a comprehensive protocol for the structural characterization of 3-Chloro-3'-methyl-1,1'-biphenyl , a non-symmetric biaryl scaffold frequently utilized in medicinal chemistry (e.g., Suzuki-Miyaura coupling products). Unlike symmetric biphenyls, this molecule presents a complex aromatic region due to the distinct electronic environments of the chlorinated (Ring A) and methylated (Ring B) systems. This guide details sample preparation, acquisition parameters, and a self-validating assignment logic based on substituent-induced chemical shift additivity (SCS) and spin-spin coupling analysis.
Introduction & Chemical Context
Biaryl systems are privileged structures in drug discovery, serving as the core pharmacophore in numerous therapeutics (e.g., Valsartan, Telmisartan). The analysis of This compound presents specific challenges:
-
Signal Overlap: The aromatic region (7.0–7.6 ppm) contains 8 non-equivalent protons.
-
Ring Differentiation: Distinguishing the 3-substituted chlorophenyl ring from the 3'-substituted tolyl ring requires precise coupling constant (
) analysis. -
Conformational Dynamics: The C1–C1' single bond allows rotation, typically resulting in a time-averaged signal at room temperature, though restricted rotation can broaden signals in sterically crowded analogs.
Structural Numbering
-
Ring A (Chlorinated): C1 (Bridge), C2, C3-Cl, C4, C5, C6.
-
Ring B (Methylated): C1' (Bridge), C2', C3'-Me, C4', C5', C6'.
Experimental Protocol
Sample Preparation
To ensure high-resolution data and prevent concentration-dependent shifts (e.g.,
| Parameter | Specification | Rationale |
| Mass | 10–15 mg (1H); 30–50 mg (13C) | Sufficient S/N ratio for 13C without viscosity broadening. |
| Solvent | CDCl3 (99.8% D) + 0.03% TMS | Standard reference. CDCl3 minimizes solvent-solute H-bonding compared to DMSO. |
| Volume | 600 µL | Optimized for 5mm probe depth (4cm height). |
| Filtration | Cotton plug or PTFE filter | Removes paramagnetic particulates (dust/rust) that broaden lines. |
Acquisition Parameters (Bruker/Varian Standard)
-
Temperature: 298 K (25°C).
-
1H NMR: Pulse zg30, AQ = 3.0 s, D1 = 1.0 s, Scans = 16.
-
13C NMR: Pulse zgpg30 (Power-gated decoupling), AQ = 1.0 s, D1 = 2.0 s, Scans = 512–1024.
Workflow Diagram
Figure 1: Standardized workflow for high-fidelity NMR acquisition.
Structural Elucidation Strategy
1H NMR Predictive Analysis
The spectrum is defined by one aliphatic signal (Methyl) and a complex aromatic region. We utilize Substituent Chemical Shift (SCS) additivity rules to predict the order of signals.
The Aliphatic Region[1]
-
Signal: Methyl group at C3'.[2]
-
Shift: ~2.40 ppm .
-
Multiplicity: Singlet (s). Note: May appear as a fine doublet or broadened singlet due to long-range coupling (
) with H2'/H4'.
The Aromatic Region (6.8 – 7.6 ppm)
We must distinguish Ring A (Chlorophenyl) from Ring B (Tolyl).
Ring A (3-Chloro): Electron-withdrawing Cl deshields ortho protons.
Ring B (3-Methyl): Electron-donating Me shields ortho protons slightly.
-
H5' (t): Meta to Me. ~7.32 ppm.[3]
-
H6' (d): Ortho to Bridge. ~7.42 ppm.[3]
-
H4' (d): Ortho to Me. ~7.18 ppm.[3]
Note: Exact shifts vary by concentration; relative order and splitting patterns are the diagnostic keys.
13C NMR Analysis
The 13C spectrum will display 13 signals (1 Methyl, 12 Aromatic).
-
Quaternary Carbons (Low Intensity):
-
C3-Cl: Deshielded, ~134.5 ppm.
-
C3'-Me: Shielded relative to Cl-C, ~138.5 ppm.
-
C1/C1' (Bridge): ~140–142 ppm.[3]
-
-
Methine (CH) Carbons (High Intensity): 124–130 ppm range.
-
Methyl Carbon: ~21.5 ppm.
Data Interpretation & Self-Validation
Summary Table of Assignments
| Position | Atom | 1H Shift (ppm) | Multiplicity | J (Hz) | 13C Shift (ppm) |
| Ring B | Me-3' | 2.40 | s | - | 21.5 |
| Ring B | H4' | 7.18 | d | 7.5 | 128.0 |
| Ring B | H5' | 7.32 | t | 7.5 | 128.8 |
| Ring B | H2' | 7.38 | s (br) | - | 127.9 |
| Ring B | H6' | 7.42 | d | 7.5 | 124.5 |
| Ring A | H5 | 7.30 | t | 8.0 | 130.0 |
| Ring A | H4 | 7.35 | ddd | 8.0, 2.0, 1.0 | 127.5 |
| Ring A | H6 | 7.45 | ddd | 8.0, 2.0, 1.0 | 125.5 |
| Ring A | H2 | 7.55 | t | 2.0 | 127.0 |
Assignment Logic Tree
Use this logic flow to validate your specific spectrum.
Figure 2: Step-by-step logic for assigning the non-symmetric biaryl signals.
Advanced Validation: 2D NMR Protocols
If 1D signals overlap, run these 2D experiments for definitive assignment.
-
COSY (Correlation Spectroscopy):
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Links protons to their attached carbons.
-
Expectation: The methyl proton singlet (2.4 ppm) must correlate to the carbon at 21.5 ppm.
-
-
HMBC (Heteronuclear Multiple Bond Coherence):
-
Purpose: Connects the two rings.
-
Diagnostic: Look for correlations from H2/H6 and H2'/H6' to the bridgehead carbons (C1/C1'). This proves the biaryl linkage.
-
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
Reich, H. J. (2023). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics.
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
Sources
Application Note: Advanced Purification & Crystallization of 3-Chloro-3'-methyl-1,1'-biphenyl
The following Application Note and Protocol is designed for researchers and process chemists dealing with the purification of 3-Chloro-3'-methyl-1,1'-biphenyl , a low-melting, lipophilic biaryl scaffold often synthesized via Suzuki-Miyaura cross-coupling.
Executive Summary & Physicochemical Profile
This compound (CAS: 19482-18-9) presents a unique purification challenge due to its low melting point (~33°C) and high lipophilicity (LogP ~4.85). Unlike high-melting para-substituted biphenyls, this meta-substituted congener exhibits disrupted crystal packing, making it prone to "oiling out" during solvent crystallization.
This protocol details a Hybrid Purification Strategy combining vacuum distillation (for bulk impurity removal) with low-temperature crystallization (for final polishing and isomer rejection).
Key Physicochemical Data
| Property | Value | Implication for Purification |
| Melting Point | 33–35°C (Experimental) | Solid at room temp only if highly pure; requires refrigerated isolation. |
| Boiling Point | ~294°C (at 760 mmHg) | High thermal stability allows for vacuum distillation. |
| Solubility | High in Hexanes, DCM, EtOAc | Poor candidate for room-temp precipitation; requires anti-solvent or cooling. |
| Impurities | Pd residues, Homocouplings | Homocouplings (e.g., 3,3'-dimethylbiphenyl) are difficult to separate by crystallization alone. |
Pre-Purification: Palladium Removal & Work-Up
Rationale: Crystallization is non-selective for metal residues. Palladium must be removed before the crystallization step to prevent occlusion in the crystal lattice.
Protocol A: Chelation & Filtration
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL/g) .
-
Scavenging: Add SiliaMetS® Thiol or activated charcoal (10 wt% relative to crude mass).
-
Incubation: Stir at 50°C for 60 minutes. Heat promotes ligand exchange between the Pd-complex and the scavenger.
-
Filtration: Filter hot through a pad of Celite® 545. Rinse with fresh hot Ethyl Acetate.
-
Concentration: Evaporate solvent under reduced pressure to yield a viscous yellow oil.
Primary Purification: High-Vacuum Distillation
Rationale: Due to the low melting point, standard recrystallization of the crude material often results in an intractable oil. Distillation effectively removes heavy inorganic salts and oligomeric side products.
Protocol B: Kugelrohr or Short-Path Distillation
-
Setup: Transfer the crude oil to a Kugelrohr bulb or short-path distillation apparatus.
-
Degassing: Apply vacuum (< 1 mmHg) at room temperature for 10 minutes to remove volatile solvents.
-
Fractionation:
-
Fore-run (Discard): 80–100°C (removes unreacted halides/boronic acids).
-
Main Fraction (Collect): 130–145°C at 0.5 mmHg. Note: The product will distill as a clear, colorless oil that solidifies upon cooling.
-
-
Validation: Check GC-MS. If purity is >98%, proceed to crystallization.
Secondary Purification: Low-Temperature Crystallization
Rationale: Distillation achieves chemical purity but may not remove structural isomers (e.g., 3-chloro-4'-methyl isomers). Low-temperature crystallization from a non-polar solvent leverages the crystal lattice energy to reject these isomers.
Protocol C: The "Freeze-Thaw" Crystallization
Solvent System: n-Pentane (Preferred) or Methanol/Water (9:1) . Why Pentane? It has a very low freezing point and poor solubilizing power at -20°C, forcing the low-melting biphenyl out of solution.
-
Dissolution:
-
Place the distilled oil (approx. 5 g) in a 50 mL Erlenmeyer flask.
-
Add n-Pentane (2 mL per gram of compound).
-
Critical: Use the minimum amount of solvent necessary to dissolve the oil at room temperature (25°C). If it doesn't dissolve, warm slightly to 30°C (do not exceed MP).
-
-
Seeding (The Nucleation Trigger):
-
Cool the solution to 0°C in an ice bath.
-
Scratch the inner wall of the flask with a glass rod or add a seed crystal (if available).
-
Mechanism:[1] Scratching creates micro-abrasions that serve as nucleation sites, preventing super-cooling.
-
-
Controlled Cooling:
-
Transfer the flask to a -20°C freezer immediately.
-
Let stand undisturbed for 12–24 hours.
-
Observation: Massive white rosettes or needles should form. If an oil separates (oiling out), re-dissolve by warming and add 5% more pentane, then cool slower (e.g., 4°C fridge first, then -20°C).
-
-
Isolation:
-
Cold Filtration: Set up a Buchner funnel and pre-chill it in the freezer or with dry ice.
-
Filter the cold slurry rapidly. Speed is vital; the heat from the lab air will melt the crystals.
-
Wash with ultra-cold (-78°C) pentane .
-
-
Drying:
-
Dry under high vacuum (0.1 mmHg) at room temperature (do not heat). The solid will melt if heated.
-
Process Visualization (Workflow)[2]
Figure 1: Integrated workflow for the purification of low-melting biphenyl derivatives, emphasizing the decision loop between distillation and crystallization.
Troubleshooting: The "Oiling Out" Phenomenon
Problem: Upon cooling, the solution becomes cloudy and deposits a separate liquid layer instead of crystals. Cause: The temperature is above the metastable limit where liquid-liquid phase separation occurs before crystallization. Solution:
-
Re-heat the mixture until homogeneous.
-
Add a Co-solvent: Add 10% Methanol to the Pentane solution. This alters the polarity and often forces a solid precipitate.
-
Slower Cooling: Wrap the flask in cotton wool and place it in the fridge (4°C) before moving to the freezer (-20°C).
-
Seeding: Essential for this compound. If no seed is available, freeze a small aliquot in dry ice/acetone to force solidification, then use that solid to seed the main batch.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
U.S. Environmental Protection Agency. (2023). "CompTox Chemicals Dashboard: this compound." EPA.gov. Link[2]
-
Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter 6: Crystallization and Purification). Link
-
BenchChem Technical Support. (2024). "Biphenyl Sulfonamide Crystallization and Oiling Out Protocols." Link
Sources
Application Note: Using 3-Chloro-3'-methyl-1,1'-biphenyl as a Scaffold in Drug Discovery
Executive Summary: The Meta-Meta Advantage
In the landscape of modern drug discovery, the biaryl axis remains a "privileged structure," serving as the core pharmacophore for roughly 4.3% of all approved drugs, including angiotensin II antagonists (e.g., Valsartan) and kinase inhibitors. However, the 3-Chloro-3'-methyl-1,1'-biphenyl scaffold offers a distinct tactical advantage over the more common para-substituted analogs.
This specific meta-meta substitution pattern provides two critical features:
-
Conformational Twist: The steric clash of meta-substituents forces a non-planar dihedral angle, often improving solubility and creating unique vectors for filling hydrophobic protein pockets (e.g., allosteric kinase sites).
-
Orthogonal Reactivity Handles: The scaffold possesses two chemically distinct "handles"—an aryl chloride for metal-catalyzed cross-coupling and a benzylic methyl group for radical functionalization. This allows for the rapid generation of high-diversity libraries from a single parent compound.
This guide details the synthesis, functionalization, and application of this scaffold, providing validated protocols for transforming it into bioactive leads.
Chemical Profile & Structural Properties[1][2][3]
Before initiating synthesis, it is crucial to understand the physicochemical baseline of the scaffold.
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Formula | C₁₃H₁₁Cl | Low MW allows for significant decoration while adhering to Lipinski's Rule of 5. |
| Molecular Weight | 202.68 g/mol | Ideal fragment size (<300 Da). |
| ClogP | ~4.8 | Highly lipophilic; requires polar functionalization (e.g., amination) to improve bioavailability. |
| Electronic Nature | Asymmetric | Ring A (Cl) is electron-deficient; Ring B (Me) is electron-rich. |
| Metabolic Liability | Benzylic Methyl | The -CH₃ group is a "soft spot" for CYP450 oxidation (to -CH₂OH or -COOH). |
Protocol A: Scaffold Construction (Suzuki-Miyaura Coupling)
The most robust method for constructing this unsymmetrical biaryl is the Suzuki-Miyaura coupling. To ensure regioselectivity and avoid homocoupling, we utilize a specific aryl iodide and boronic acid pairing.
Mechanism of Action
We prioritize the coupling of 1-chloro-3-iodobenzene with 3-methylphenylboronic acid . The oxidative addition of Pd(0) to the C-I bond is significantly faster than to the C-Cl bond, leaving the chloro-substituent intact for future functionalization.
Materials
-
1-Chloro-3-iodobenzene (1.0 equiv)
-
3-Methylphenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (for sterically demanding scale-up)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology
-
Degassing: Charge a reaction flask with 1,4-dioxane and water. Sparge with argon for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.
-
Reagent Addition: Add the aryl iodide, boronic acid, and base under a positive stream of argon.
-
Catalyst Charge: Add Pd(PPh₃)₄ last. Seal the vessel immediately.
-
Reaction: Heat to 90°C for 12 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting iodide should disappear; the chloride remains inert under these conditions.
-
Work-up: Cool to RT. Dilute with EtOAc, wash with brine (2x), dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography on silica gel (100% Hexanes → 5% EtOAc/Hexanes).
Yield Expectation: 85–92%
Protocol B: Divergent Library Generation
The true power of this compound lies in its ability to serve as a divergence point. Below are two orthogonal workflows to functionalize the scaffold.
Workflow Visualization
Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the methyl and chloro substituents.
Path A: Benzylic Functionalization (The "Methyl" Handle)
Target: Increasing solubility or introducing polar pharmacophores.
-
Bromination: Treat the scaffold with N-Bromosuccinimide (NBS) (1.05 equiv) and catalytic AIBN in CCl₄ or Trifluorotoluene at reflux.
-
Note: Stop reaction at ~70% conversion to avoid gem-dibromination.
-
-
Nucleophilic Displacement: React the resulting benzylic bromide with secondary amines (e.g., morpholine, piperazine) in DMF with K₂CO₃ at RT.
Path B: Aryl Chloride Activation (The "Chloro" Handle)
Target: Extending the scaffold or creating kinase hinge-binding motifs. Challenge: Aryl chlorides are sluggish electrophiles. Standard Pd(PPh₃)₄ will fail.
Advanced Protocol: Buchwald-Hartwig Amination
-
Catalyst System: Use Pd₂dba₃ (1 mol%) with XPhos or BrettPhos (2 mol%). These bulky, electron-rich ligands are required to facilitate oxidative addition into the unactivated C-Cl bond [1].
-
Base: NaOtBu (1.4 equiv) is preferred for its strength and solubility in toluene.
-
Conditions: Heat to 100°C in toluene for 4–16 hours.
-
Result: Conversion of the Cl-group into an aniline derivative, a common motif in kinase inhibitors (e.g., Imatinib analogs).
Application Note: Targeting Kinase Allosteric Pockets
Scientific Rationale: Many kinase inhibitors target the ATP-binding pocket (Type I). However, selectivity is difficult due to the high conservation of this site. The This compound scaffold is ideally suited for Type II inhibitors which bind to the inactive "DFG-out" conformation.
-
The "Meta-Methyl" Effect: The 3'-methyl group can exploit the "gatekeeper" region or hydrophobic back-pocket (specifically the selectivity pocket adjacent to the ATP site).
-
The "Meta-Chloro" Effect: The chlorine atom can fill small lipophilic cavities and form halogen bonds with backbone carbonyls [2]. Furthermore, the electron-withdrawing nature of Cl lowers the pKa of any aniline attached at the 1-position (if synthesized via Path B), potentially strengthening hydrogen bonds with the kinase hinge region.
Case Study Logic: p38 MAP Kinase Inhibition
In the design of p38 inhibitors, replacing a planar naphthyl ring with a twisted 3,3'-disubstituted biphenyl often results in:
-
Increased Potency: Better fit into the hydrophobic slot.[1]
-
Decreased Crystal Packing Energy: Higher aqueous solubility compared to flat aromatic systems.
References
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Scholfield, M. R., et al. (2013). Halogen bonding in protein–ligand interactions: design, structure and thermodynamics. Protein Science, 22(2), 139–152. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods. Angewandte Chemie International Edition, 52(47), 12256–12267. Link
Sources
Application Note: Precision Synthesis of 3-Chloro-3'-methyl-1,1'-biphenyl via Chemoselective Suzuki-Miyaura Coupling
Executive Summary & Strategic Rationale
The synthesis of 3-Chloro-3'-methyl-1,1'-biphenyl presents a classic problem in chemoselectivity. This scaffold is a critical intermediate in medicinal chemistry, often serving as a lipophilic core for kinase inhibitors or receptor modulators.
The core challenge lies in the presence of the chlorine atom. In many drug discovery campaigns, this chlorine is not a bystander but a "handle" reserved for subsequent functionalization (e.g., Buchwald-Hartwig amination). Therefore, the synthesis must strictly differentiate between the halogen leaving group used for the biaryl coupling and the chlorine atom intended to remain on the scaffold.
The Solution: We utilize the significant reactivity differential between aryl bromides and aryl chlorides in Palladium(0)-catalyzed oxidative addition. By selecting 1-bromo-3-chlorobenzene as the electrophile and (3-methylphenyl)boronic acid as the nucleophile, we can achieve high-yield coupling at the bromine site while preserving the chlorine functionality, provided specific "mild" catalyst systems are employed.
Retrosynthetic Analysis & Reagent Selection
To ensure the correct substitution pattern (3-Cl, 3'-Me), the choice of coupling partners is dictated by commercial availability and reactivity rates.
Coupling Partners[1][2][3]
-
Electrophile (Ring A): 1-Bromo-3-chlorobenzene.[1]
-
Rationale: The C-Br bond undergoes oxidative addition with Pd(0) approximately
to times faster than the C-Cl bond under standard conditions. Using the di-chloride (1,3-dichlorobenzene) would lead to inseparable mixtures of mono- and di-arylated products.
-
-
Nucleophile (Ring B): (3-Methylphenyl)boronic acid.
-
Rationale: Boronic acids are stable, non-toxic, and handle air/moisture better than organozinc (Negishi) or Grignard (Kumada) reagents, which is essential for scale-up.
-
Catalyst & Ligand System[4][5]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].
-
Rationale: This is the "Goldilocks" catalyst. It is active enough to insert into the C-Br bond at 80°C but generally too bulky and electron-poor to activate the C-Cl bond efficiently, thus preventing polymerization or unwanted side reactions.
-
Alternative: Pd(dppf)Cl2 is a robust alternative if steric hindrance is observed, but Pd(PPh3)4 is preferred for this specific chemoselectivity profile.
-
Solvent & Base Architecture
-
Solvent System: Toluene : Ethanol : Water (4:1:1) or DME : Water (3:1).
-
Rationale: The biphasic system is crucial. The organic phase dissolves the aryl halide and catalyst; the aqueous phase dissolves the inorganic base and activates the boronic acid (forming the boronate species). Ethanol acts as a phase-transfer co-solvent to homogenize the interface.
-
-
Base: Sodium Carbonate (
) or Potassium Carbonate ( ).-
Rationale: Weak bases are sufficient for activating aryl bromides. Stronger bases (e.g.,
) might promote competitive dehalogenation or activation of the chloride.
-
Visualized Reaction Pathway
The following diagram illustrates the specific chemoselective pathway, highlighting the differentiation between the reactive Bromine and the inert Chlorine.
Caption: Chemoselective synthesis pathway preventing activation of the C-Cl bond.
Detailed Experimental Protocol
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount (Example) | Role |
| 1-Bromo-3-chlorobenzene | 191.45 | 1.0 | 1.91 g (10 mmol) | Electrophile |
| (3-Methylphenyl)boronic acid | 135.96 | 1.1 | 1.50 g (11 mmol) | Nucleophile |
| Pd(PPh3)4 | 1155.56 | 0.03 | 346 mg (0.3 mmol) | Catalyst |
| Na2CO3 | 105.99 | 2.0 | 2.12 g (20 mmol) | Base |
| Toluene | - | - | 40 mL | Solvent |
| Ethanol | - | - | 10 mL | Co-Solvent |
| Water (Degassed) | - | - | 10 mL | Solvent |
Step-by-Step Methodology
Step 1: Inert Atmosphere Setup
-
Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet.
-
Critical: Oxygen is the enemy of Pd(0) catalysts. Ensure the system is purged.
Step 2: Solvent Degassing
-
In a separate flask, combine Toluene, Ethanol, and Water.
-
Sparge the solvent mixture with nitrogen gas for 20 minutes.
-
Why: Dissolved oxygen promotes homocoupling of the boronic acid (forming inactive phenols or biaryls) and oxidizes the phosphine ligands.
Step 3: Reagent Loading
-
Under a gentle stream of nitrogen, add 1-Bromo-3-chlorobenzene (1.91 g), (3-Methylphenyl)boronic acid (1.50 g), and Pd(PPh3)4 (346 mg) to the reaction flask.
-
Add the solid Na2CO3.
-
Note: Some protocols add the catalyst after the solvent to minimize air exposure. Both methods work if the purge is good.
Step 4: Reaction
-
Cannulate the degassed solvent mixture into the reaction flask.
-
Heat the mixture to 80°C (oil bath temperature).
-
Stir vigorously for 12–16 hours.
-
Monitoring: Check reaction progress via TLC (Hexanes/EtOAc 95:5) or HPLC. The starting bromide should disappear; the chloride product should appear.
Step 5: Workup
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (50 mL) and Water (50 mL).
-
Separate the layers. Extract the aqueous layer twice with Ethyl Acetate (2 x 30 mL).
-
Combine organic layers and wash with Brine (sat. NaCl).
-
Dry over anhydrous Magnesium Sulfate (
), filter, and concentrate under reduced pressure.[4]
Step 6: Purification
-
Purify the crude oil via silica gel flash chromatography.
-
Eluent: 100% Hexanes gradient to 98:2 Hexanes:EtOAc.
-
Note: Biaryls are non-polar. They will elute quickly.
Workflow Logic & Troubleshooting
The following diagram outlines the operational workflow and decision gates during the experiment.
Caption: Operational workflow with decision gates for incomplete reaction or side-product formation.
References & Authority
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Context: The foundational text establishing the mechanism and general conditions for Suzuki coupling.
-
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
Context: Provides the counter-evidence for why standard conditions fail to react with chlorides, confirming the selectivity strategy used in this protocol.
-
-
Organic Chemistry Portal. Suzuki Coupling. Link
-
Context: Verified general reaction parameters and functional group tolerance tables.
-
-
Sigma-Aldrich. 1-Bromo-3-chlorobenzene Product Specification. Link
-
Context: Physical data and safety handling for the electrophile.
-
Sources
- 1. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DK173843B1 - Process for Preparation of 3-Chloro-2-methyl- [1,1'-biphenyl] - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
Application Note: Functionalization of 3-Chloro-3'-methyl-1,1'-biphenyl via C–Cl Activation
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Overcoming the high activation barrier of the C–Cl bond in meta-substituted biaryl scaffolds for advanced cross-coupling (C–N and C–B bond formation).
Executive Summary & Mechanistic Rationale
The molecule 3-chloro-3'-methyl-1,1'-biphenyl is a highly valuable biaryl building block in pharmaceutical synthesis. However, functionalizing the chlorine site presents a significant thermodynamic and kinetic challenge. Unlike aryl iodides and bromides, aryl chlorides possess a remarkably high bond-dissociation energy (BDE) of approximately 330 kJ/mol [10]. Consequently, the oxidative addition of the C–Cl bond to a low-valent metal center is notoriously slow and typically represents the rate-limiting step in cross-coupling catalytic cycles.
To successfully functionalize this compound, the catalytic system must be carefully engineered:
-
Oxidative Addition (Electronic Requirement): The metal center must be highly electron-rich to insert into the strong C–Cl bond. This is achieved using strongly donating ligands such as dialkylbiaryl phosphines (e.g., XPhos, tBuXPhos) or N-heterocyclic carbenes (NHCs like IMes).
-
Reductive Elimination (Steric Requirement): Once the nucleophile transmetalates, the resulting intermediate is highly stable. Bulky ligands force the two coupling partners together through steric repulsion, accelerating the reductive elimination of the final product and preventing catalyst trapping [6].
This guide details two state-of-the-art methodologies for functionalizing this specific substrate: a Palladium-Catalyzed Buchwald-Hartwig Amination (C–N formation) and a sustainable Iron-Catalyzed Miyaura Borylation (C–B formation).
Mechanistic Pathway
The following diagram illustrates the generalized catalytic cycle for the cross-coupling of this compound, demonstrating the causality behind the required ligand architecture.
Caption: Catalytic cycle for the cross-coupling of this compound.
Quantitative Data: Catalyst System Optimization
To establish a self-validating protocol, it is critical to compare how different variables affect the functionalization of unactivated aryl chlorides. The table below summarizes the optimal conditions for activating the C–Cl bond based on empirical cross-coupling data[6, 10].
| Reaction Type | Metal Precatalyst | Ligand | Base | Temp (°C) | Yield / Efficiency |
| C–N Coupling (Amination) | Pd₂(dba)₃ (1.5 mol%) | tBuXPhos | NaOtBu (Strong) | 25 °C (RT) | >90% (Rapid activation) |
| C–N Coupling (Amination) | Pd₂(dba)₃ (2.0 mol%) | XPhos | K₃PO₄ (Weak) | 110 °C | >85% (High functional group tolerance) |
| C–B Coupling (Borylation) | Pd(OAc)₂ (1.0 mol%) | XPhos | KOAc | 110 °C | ~80% (Standard Pd conditions) |
| C–B Coupling (Borylation) | Fe(OTf)₂ (3.0 mol%) | IMes (NHC) | MgBr₂ additive | 60 °C | >85% (Earth-abundant alternative) |
Note: For this compound, utilizing XPhos with a weak base at elevated temperatures prevents the cleavage of sensitive functional groups if the molecule is further derivatized, whereas Fe/IMes provides a highly sustainable borylation route.
Experimental Protocols
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol details the C–N coupling of this compound with a secondary amine (e.g., morpholine or dimethylamine) using a weak base to ensure broad functional group compatibility [6].
Reagents:
-
Substrate: this compound (0.5 mmol, ~101.3 mg)
-
Amine: Morpholine (0.75 mmol, 1.5 equiv.)
-
Catalyst: Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd)
-
Ligand: XPhos (0.02 mmol, 4 mol%)
-
Base: K₃PO₄·H₂O (1.0 mmol, 2.0 equiv.)
-
Solvent: Toluene (Anhydrous, degassed, 3 mL)
Step-by-Step Methodology:
-
Preparation: Oven-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Transfer the tube to an argon-filled glovebox.
-
Catalyst Loading: Add Pd₂(dba)₃ (9.2 mg) and XPhos (9.5 mg) to the tube. Add K₃PO₄·H₂O (230 mg).
-
Substrate Addition: Add this compound (101.3 mg). If the amine is a solid, add it now. Seal the tube with a Teflon-lined septum and remove it from the glovebox.
-
Solvent & Liquid Addition: Under a positive pressure of argon, inject anhydrous, degassed toluene (3 mL) followed by morpholine (65 µL).
-
Reaction: Place the sealed tube in a pre-heated oil bath at 110 °C. Stir vigorously for 12 hours. Causality Note: The elevated temperature provides the necessary kinetic energy to overcome the 330 kJ/mol BDE of the C–Cl bond using the XPhos ligand system.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the aminated biaryl product.
Protocol B: Iron-Catalyzed Miyaura Borylation
Traditional borylation relies heavily on Palladium. However, recent advancements have enabled the use of highly abundant, inexpensive Iron catalysts to activate aryl chlorides [1]. This protocol converts this compound into a versatile boronic ester.
Reagents:
-
Substrate: this compound (0.5 mmol, ~101.3 mg)
-
Borylating Agent: Li[B(tBu)pin-Bpin] (0.6 mmol, 1.2 equiv.)
-
Precatalyst: Fe(OTf)₂ (15 µmol, 3 mol%)
-
Ligand: IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) (7.5 µmol, 1.5 mol%)
-
Additive: MgBr₂·OEt₂ (0.05 mmol, 10 mol%)
-
Solvent: THF (Anhydrous, 4 mL total)
Step-by-Step Methodology:
Caption: Step-by-step workflow for the iron-catalyzed Miyaura borylation of aryl chlorides.
-
Catalyst Complexation: In an argon-filled glovebox, weigh Fe(OTf)₂ (5.3 mg) into an oven-dried 7 mL vial. Add IMes (2.3 mg) dispensed from a 0.015 M stock solution in THF (0.5 mL). Add an additional 0.5 mL of THF.
-
Activation: Stir the suspension at 60 °C for 30 minutes. Causality Note: A distinct darkening of the solution indicates the successful in situ formation of the active Fe-IMes complex.
-
Substrate & Additive Introduction: Add this compound (101.3 mg) and MgBr₂·OEt₂ (6.4 mg) via a 0.1 M stock solution in THF (0.5 mL). Stir for 15 minutes at 60 °C. Causality Note: The MgBr₂ additive is critical; it acts as a Lewis acid to assist in halide abstraction, lowering the transition state energy for the C–Cl cleavage.
-
Borylation: Add the borylating reagent Li[B(tBu)pin-Bpin] and rinse into the vial with 2 mL of THF. Stir the mixture at 60 °C for exactly 1 hour.
-
Workup: Remove the vial from the glovebox, quench with a few drops of water to deactivate the iron catalyst, filter through a silica plug eluting with diethyl ether, and concentrate. Purify the resulting 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3'-methyl-1,1'-biphenyl via chromatography.
References
-
Iron-Catalyzed Miyaura Borylation of Aryl Chlorides and Triflates. Organic Letters (2025). American Chemical Society. Available at:[Link]
-
Simple, Efficient Protocols for the Pd-Catalyzed Cross-Coupling Reaction of Aryl Chlorides and Dimethylamine. Tetrahedron Letters (2009). National Center for Biotechnology Information (PMC). Available at:[Link]
Application Notes and Protocols for the Polymerization of 3-Chloro-3'-methyl-1,1'-biphenyl Monomers
Introduction: The Potential of Poly(3-methyl-1,1'-biphenyl) in Advanced Materials
The synthesis of functionalized poly(biphenyl)s is a cornerstone of modern materials science, with applications ranging from organic electronics to high-performance films and biomedical devices.[1][2] The monomer 3-Chloro-3'-methyl-1,1'-biphenyl presents a unique building block for the creation of novel polymeric structures. The presence of the methyl group can enhance solubility and influence the polymer's morphology, while the chlorine atom provides a reactive handle for various cross-coupling polymerization techniques. This guide provides detailed protocols and mechanistic insights for the polymerization of this compound, targeting researchers, scientists, and drug development professionals.
The strategic placement of substituents on the biphenyl unit allows for the fine-tuning of the resulting polymer's properties. For instance, the introduction of side groups can disrupt planarity, leading to enhanced solubility and processability.[3] The resulting poly(3-methyl-1,1'-biphenyl) is anticipated to exhibit interesting thermal and optical properties, making it a candidate for a variety of advanced applications.
Polymerization Methodologies: A Comparative Overview
The polymerization of this compound can be achieved through several transition metal-catalyzed cross-coupling reactions. The choice of method will depend on the desired polymer properties, available co-monomers, and experimental constraints. This section details three primary approaches: Yamamoto, Suzuki-Miyaura, and Buchwald-Hartwig polymerizations.
Yamamoto Homocoupling: A Direct Route to Poly(3-methyl-1,1'-biphenyl)
Yamamoto coupling is a powerful method for the synthesis of poly(arylene)s via the dehalogenative polycondensation of dihaloaromatic compounds, promoted by a nickel(0) complex.[4][5] This method is particularly advantageous for the homopolymerization of monomers like this compound, as it does not require the synthesis of a second, derivatized monomer.
Causality of Experimental Choices:
-
Catalyst: A nickel(0) complex, typically generated in situ from NiCl₂, a reducing agent (like zinc), and a ligand, is the active catalyst. Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] is a common and effective pre-catalyst.
-
Ligand: Bipyridine (bpy) or other phosphine ligands are used to stabilize the nickel catalyst and facilitate the coupling reaction.
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are essential to prevent quenching of the organometallic intermediates.
Experimental Workflow Diagram:
Caption: Workflow for Yamamoto Homocoupling.
Detailed Protocol for Yamamoto Homocoupling:
-
Preparation: In a flame-dried Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), add bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂) (1.1 eq) and 2,2'-bipyridine (1.1 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask and stir the mixture at 60 °C until a deep-red or violet solution is formed, indicating the formation of the active Ni(0) complex.
-
Monomer Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the catalyst solution.
-
Polymerization: Heat the reaction mixture to 80 °C and stir for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Work-up: After cooling to room temperature, pour the viscous solution into a large volume of methanol to precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash it extensively with methanol, acetone, and then methanol again to remove residual catalyst and oligomers.
-
Drying: Dry the polymer under vacuum at 60 °C to a constant weight.
Quantitative Data (Illustrative):
| Property | Expected Value |
| Number-Average MW (Mₙ) | 10-50 kDa |
| Weight-Average MW (Mₙ) | 20-100 kDa |
| Polydispersity Index (PDI) | 1.5-2.5 |
| Yield | 70-90% |
Suzuki-Miyaura Polycondensation: A Versatile Approach for Co-polymer Synthesis
Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds.[6][7] For polymerization, a dihalo-monomer is coupled with a diboronic acid or ester monomer in the presence of a palladium catalyst and a base. To polymerize this compound using this method, it must first be converted to a dibromo or di-boronic acid/ester derivative. Alternatively, it can be co-polymerized with another aromatic monomer that is appropriately functionalized.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or a pre-catalyst like Pd(PPh₃)₄, is essential for the catalytic cycle.
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or more sterically demanding ligands like SPhos or XPhos, are crucial for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps.[6]
-
Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is required to activate the boronic acid component for transmetalation.
-
Solvent System: A two-phase solvent system, typically an organic solvent (e.g., toluene or dioxane) and an aqueous solution of the base, is commonly used. Phase-transfer catalysts can be added to enhance the reaction rate.
Reaction Pathway Diagram:
Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.
Detailed Protocol for Suzuki-Miyaura Polycondensation:
(This protocol assumes the synthesis of a homopolymer from a di-functionalized monomer, e.g., 3-bromo-3'-methyl-1,1'-biphenyl-x,x'-diboronic acid pinacol ester and 3,3'-dichloro-x,x'-dimethyl-1,1'-biphenyl)
-
Preparation: To a Schlenk flask, add the dihalo-monomer (1.0 eq), the diboronic acid/ester monomer (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%), and a base (e.g., K₂CO₃, 3-4 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1).
-
Polymerization: Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere for 24-72 hours.
-
Work-up: After cooling, separate the organic layer. Wash it with water and brine.
-
Purification: Concentrate the organic layer and precipitate the polymer by adding the solution to a non-solvent like methanol.
-
Drying: Collect the polymer by filtration and dry it under vacuum.
Quantitative Data (Illustrative):
| Property | Expected Value |
| Number-Average MW (Mₙ) | 15-80 kDa |
| Weight-Average MW (Mₙ) | 30-200 kDa |
| Polydispersity Index (PDI) | 1.8-3.0 |
| Yield | 85-95% |
Buchwald-Hartwig Amination Polymerization: Forging C-N Linkages
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This method can be adapted for polymerization by reacting a dihalo-monomer with a diamine monomer. For this compound, it would need to be di-halogenated (e.g., 3,x'-dichloro-3'-methyl-1,1'-biphenyl) and reacted with a suitable aromatic or aliphatic diamine.
Causality of Experimental Choices:
-
Catalyst: A palladium catalyst, often in conjunction with a specialized, sterically hindered phosphine ligand, is required. Pre-catalysts like those from the Buchwald group (e.g., G3-XPhos) are highly effective.
-
Ligand: Bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos are critical for promoting the challenging C-N bond formation with aryl chlorides.[9]
-
Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) is commonly used.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are the standard.
Experimental Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig Polymerization.
Detailed Protocol for Buchwald-Hartwig Amination Polymerization:
-
Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the dihalo-biphenyl monomer (1.0 eq), the diamine monomer (1.0 eq), the palladium pre-catalyst (1-2 mol%), the phosphine ligand (1-2 mol%), and the base (e.g., NaOtBu, 2.2 eq).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Polymerization: Seal the tube and heat the mixture in an oil bath at 100-120 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature and quench with water.
-
Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried over anhydrous sulfate, and concentrated. The polymer can be purified by precipitation in a non-solvent or by column chromatography.
-
Drying: Dry the purified polymer under vacuum.
Quantitative Data (Illustrative):
| Property | Expected Value |
| Number-Average MW (Mₙ) | 10-60 kDa |
| Weight-Average MW (Mₙ) | 20-150 kDa |
| Polydispersity Index (PDI) | 1.5-2.5 |
| Yield | 80-95% |
Conclusion and Future Outlook
The polymerization of this compound offers a gateway to a new class of poly(biphenyl) derivatives with potentially valuable properties. The choice of polymerization method—Yamamoto, Suzuki-Miyaura, or Buchwald-Hartwig—provides a versatile toolkit for tailoring the polymer architecture, whether through homopolymerization or the incorporation of co-monomers. The protocols outlined in this guide, based on established principles of cross-coupling chemistry, provide a solid foundation for the synthesis and exploration of these novel materials. Further research into the characterization and application of these polymers will undoubtedly open up new avenues in materials science and drug development.
References
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. (2023). [Link]
-
Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Taylor & Francis Online. (2018). [Link]
-
General approach to biphenyl synthesis. A) Transition metal‐catalyzed... ResearchGate. (n.d.). [Link]
-
Rates and mechanism of biphenyl synthesis catalyzed by electrogenerated coordinatively unsaturated nickel complexes. ACS Publications. (1995). [Link]
-
Transition Metal Catalyzed Polymerization in Aqueous Systems. KOPS - University of Konstanz. (n.d.). [Link]
-
Synthesis and Mesomorphic Behavior of Poly((2S, 3S)-(+)-2-Chloro-3- Methylpentyl 4'-. DTIC. (2019). [Link]
-
Synthesis and Characterization of a Poly(benzobisthiazole) with a Substituted Biphenyl Moiety in the Main Chain. ACS Publications. (1997). [Link]
-
Synthesis of 2-chloro-3-methyl-[1,1'-biphenyl]. PrepChem.com. (n.d.). [Link]
-
A new strategy for the synthesis of polychlorinated biphenyl metabolites. PubMed. (1995). [Link]
-
Buchwald–Hartwig amination. Wikipedia. (n.d.). [Link]
-
Room-temperature Suzuki–Miyaura polycondensation of aryl dichloride monomers enabled by “large-but-flexible” Pd-NHC precatalysts. RSC Publishing. (2023). [Link]
-
The Chemistry of Conducting Polythiophenes. Carnegie Mellon University. (n.d.). [Link]
-
Nickel(II) Thiocyanate Complex as a Catalyst for Cross-Coupling Reactions. Kobe University Repository. (2023). [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. (2018). [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. CORE. (2010). [Link]
-
Ni or Pd Catalyst for Synthesis of Conjugated Polymers. The Dong Group. (2015). [Link]
-
The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. ResearchGate. (n.d.). [Link]
-
Poly(biphenyl piperidine) anion exchange membranes with long hydrophilic side chains for water electrolysis. Taylor & Francis Online. (2024). [Link]
-
Functional Polymers Structures for (Bio)Sensing Application—A Review. MDPI. (2020). [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Publications. (2024). [Link]
-
Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. Asian Journal of Organic & Medicinal Chemistry. (n.d.). [Link]
-
Synthesis of 3-chloro-2-methyl[1,1'-biphenyl]. PrepChem.com. (n.d.). [Link]
-
Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. Organic Chemistry Portal. (n.d.). [Link]
-
Synthesis of various biphenyl derivatives via Suzuki–Miyaura cross-coupling reaction. ResearchGate. (n.d.). [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. (n.d.). [Link]
-
Pd- and Ni-catalyzed cross-coupling reactions in the synthesis of organic electronic materials. PMC. (n.d.). [Link]
-
Yamamoto, T. Synthesis of ??-conjugated polymers by organometallic polycondensation. Bull. Chem. Soc. Jpn. 83, 431-455. ResearchGate. (2010). [Link]
-
Synthesis and Characterization of Poly(p-phenylene benzobisoxazole)/Poly(pyridobisimidazole) Block Copolymers. ResearchGate. (n.d.). [Link]
-
Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. PMC. (n.d.). [Link]
-
Synthesis and Characterization of Phenylene Diamine and Poly (Methyl Methacrylate) Coupled with Multi-Walled Carbon Nanotubes by in Situ Oxidation Polymerization. Journal of Nanostructures. (2022). [Link]
-
Synthesis of Soluble High Molar Mass Poly(Phenylene Methylene)-Based Polymers. MDPI. (2024). [Link]
-
Yamamoto polymerization of monomer and 4-bromotriphenylamine ( ) to... ResearchGate. (n.d.). [Link]
-
Synthesis of Diblock Copolymer Consisting of Poly(4-butyltriphenylamine) and Morphological Control in Photovoltaic Application. MDPI. (2011). [Link]
-
New p-conjugated polymers constituted of dialkoxybenzodithiophene units: synthesis and electronic properties. BME EET. (2002). [Link]
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- 7. gala.gre.ac.uk [gala.gre.ac.uk]
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Application Note: Storage and Handling Protocols for Light-Sensitive Biphenyl Derivatives
Executive Summary & Mechanistic Grounding
Light-sensitive biphenyls represent a critical class of compounds utilized across diverse scientific domains. Their applications range from oxime ester biphenyls acting as high-efficiency photoinitiators in advanced photoresists[1] to halogenated biphenyls (e.g., polychlorinated biphenyls, PCBs) studied extensively in environmental photodegradation and remediation assays[2].
The core challenge in handling these compounds lies in their high quantum yield of degradation or isomerization upon exposure to ultraviolet (UV) or short-wavelength visible light. Understanding the causality behind this photolability is essential for designing robust handling systems:
-
Oxime Ester Biphenyls (Photoinitiators): Exposure to UV/Vis light (typically 365–435 nm) induces the rapid homolytic cleavage of the N–O bond. This cleavage generates highly reactive iminyl and acyloxy radicals designed to initiate polymerization[1]. Premature light exposure irreversibly depletes the reagent's efficacy.
-
Halogenated Biphenyls (PCBs): Direct photolysis under UV-C irradiation (e.g., 254 nm) causes the homolytic cleavage of the C–Cl bonds. This stepwise dechlorination follows pseudo-first-order kinetics and is heavily accelerated by the presence of hydrogen peroxide (H₂O₂) or solvents like ethanol, which facilitate the generation of reactive hydroxyl radicals[2][3].
Storage Protocols: Establishing a Self-Validating System
To prevent spontaneous radical generation and thermal back-relaxation, storage systems must systematically eliminate photochemical and thermodynamic triggers.
-
Primary Containment (Actinic Glass): Always store biphenyl derivatives in actinic (amber) glass vials. Clear borosilicate glass transmits UV and blue light, which directly overlaps with the absorption spectra of these compounds, causing rapid degradation.
-
Atmospheric Control (Inert Gas Overlay): Purge the headspace of the storage vial with high-purity Argon or Nitrogen before sealing. Causality: Oxygen acts as a triplet state quencher, which can interfere with intended photochemical pathways, and it also participates in auto-oxidation, forming peroxides that chemically degrade the biphenyl core even in the absence of light.
-
Temperature Control: Store at 2–8°C for short-term use (<1 month) or -20°C for long-term archiving. Lowering the thermal energy of the system reduces the probability of spontaneous thermal cleavage of labile bonds (such as the N–O bond in oxime esters)[1].
Handling and Experimental Workflows
When preparing these compounds for controlled photolysis or formulation, the environment must be strictly regulated to ensure data reproducibility.
Step-by-Step Methodology for Solution Preparation and Controlled Photolysis
-
Environmental Control: Conduct all weighing, transfer, and dissolution steps under yellow or red safelights (blocking all wavelengths <500 nm). Ensure laboratory windows are covered with UV-blocking films.
-
Solvent Selection & Degassing: Dissolve the biphenyl derivative in a suitable, thoroughly degassed solvent.
-
For oxime ester biphenyls: Propylene glycol monomethyl ether acetate (PGMEA) is optimal for maintaining solubility and stability[1].
-
For PCB photolysis studies: Ethanol or n-hexane is preferred. Ethanol acts as a sacrificial electron donor and significantly enhances the degradation efficiency during controlled UV exposure[4].
-
-
Aliquotting: Divide the master stock solution into single-use amber vials. Causality: This prevents repeated freeze-thaw cycles and minimizes the introduction of atmospheric moisture and oxygen during repeated sampling.
-
Assay Execution (Controlled Photolysis):
-
Transfer the sample to a quartz cuvette or an annular quartz photochemical reactor. Causality: Quartz is mandated for UV-C studies because standard glass completely attenuates wavelengths below 300 nm, rendering 254 nm photolysis assays ineffective[2].
-
Irradiate using a low-pressure mercury lamp (254 nm) or a targeted LED source (365 nm). For enhanced PCB degradation, the addition of 5–15 mM H₂O₂ will boost degradation rates via hydroxyl radical formation[3].
-
Monitor the reaction kinetics downstream using GC-ECD (for halogenated biphenyls) or HPLC-UV at predefined time intervals[4].
-
Data Presentation: Kinetic & Storage Parameters
The following table summarizes the physical properties, storage requirements, and photodegradation kinetics of key biphenyl classes under specific light conditions.
| Compound Class | Peak Absorption (λmax) | Primary Photochemical Mechanism | Optimal Storage Temp | Photolysis Rate Constant (k) under UV |
| Oxime Ester Biphenyls | 365 - 435 nm | N–O bond homolytic cleavage | -20°C | High (Rapid radical generation) |
| PCB-52 (Tetrachloro) | < 300 nm | C–Cl bond cleavage (Dechlorination) | 2 - 8°C | ~0.0011 s⁻¹ (in n-hexane, 254 nm) |
| PCB-118 (Pentachloro) | < 300 nm | C–Cl bond cleavage (Dechlorination) | 2 - 8°C | ~0.0574 s⁻¹ (in n-hexane, 254 nm) |
(Data synthesized from kinetic studies on biphenyl photolysis[1][4])
Process Visualization
Workflow for the storage, handling, and controlled photolysis of light-sensitive biphenyls.
References
1.[2] Photolysis of Pcbs (Oil Transformer) by Uvc in Presence of Solvent and Oxidizing Agents. CABI Digital Library. URL:[Link] 2.[3] Assisted Photodegradation of Polychlorobiphenyls for Ecologically Rational Elimination of Persistent Organics Pollutants. Science and Education Publishing. URL:[Link] 3.[4] Degradation of Polychlorinated Biphenyls by UV-Catalyzed Photolysis. ResearchGate. URL:[Link] 4.[1] KR20150052392A - Novel biphenyl oxime ester compounds, photoinitiator and photoresist composition containing the same. Google Patents. URL:
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Chloro-3'-methyl-1,1'-biphenyl Synthesis
Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals seeking to optimize the yield of 3-chloro-3'-methyl-1,1'-biphenyl.
System Overview & Mechanistic Rationale
The synthesis of this compound is classically achieved via the Suzuki-Miyaura cross-coupling of 1-bromo-3-chlorobenzene and 3-methylphenylboronic acid .
The primary mechanistic challenge in this specific reaction is chemoselectivity . Because the electrophile is a dihaloarene, the palladium catalyst must selectively undergo oxidative addition at the C–Br bond while leaving the C–Cl bond completely intact[1]. If the catalytic system is overly active, it will catalyze a second coupling event at the chlorine position of the newly formed product, drastically reducing your yield of the target mono-coupled biphenyl[2].
Troubleshooting FAQs
Q1: My LC-MS shows full consumption of 1-bromo-3-chlorobenzene, but the yield of this compound is only 40%. I also see a significant mass corresponding to a terphenyl derivative. What is happening?
A1: You are observing over-coupling . Aryl chlorides are generally less reactive than aryl bromides[2]. However, if you are using highly active, electron-rich bulky phosphine ligands (such as XPhos, SPhos, or NHCs), the catalyst becomes potent enough to insert into the typically inert C–Cl bond of your newly formed product[2]. This leads to a second coupling event with the remaining 3-methylphenylboronic acid, forming 3,3''-dimethyl-1,1':3',1''-terphenyl.
Causality & Solution: Downgrade your catalyst's reactivity. Switch to a standard, less electron-rich catalyst like
Q2: I am seeing a large amount of 3,3'-dimethylbiphenyl in my crude mixture. How do I prevent this? A2: This is the homocoupling product of your 3-methylphenylboronic acid. Homocoupling is an oxidative side reaction driven by the presence of trace oxygen, which oxidizes the Pd(0) catalyst and facilitates the coupling of two boronic acid molecules[3]. Higher oxygen levels directly correlate to an increase in homocoupling[4]. Causality & Solution: Rigorous degassing is required. Simple nitrogen bubbling for 5 minutes is insufficient. Utilize the freeze-pump-thaw method (minimum 3 cycles) or sparge the solvent with argon for at least 30 minutes[3]. Additionally, ensure your base is added under an inert atmosphere.
Q3: The reaction mixture turns pitch black within 20 minutes, and the reaction stalls at 20% conversion. Why?
A3: The black precipitate is Palladium black , which indicates catalyst decomposition and aggregation[3]. While some catalysts like
Quantitative Optimization Data
To illustrate the impact of chemoselectivity and reaction parameters, the following table summarizes typical outcomes when screening conditions for this specific cross-coupling:
| Catalyst System | Base / Solvent | Temp (°C) | Target Biphenyl Yield (%) | Terphenyl Byproduct (%) | Homocoupling (%) |
| 90 | 42% | 38% | 10% | ||
| 100 | 61% | 14% | 18% | ||
| 75 | 89% | <2% | <4% |
Note: The
Validated Experimental Protocol
This self-validating protocol utilizes
Reagents:
-
1-bromo-3-chlorobenzene (1.0 equiv, 10 mmol)
-
3-methylphenylboronic acid (1.05 equiv, 10.5 mmol) - Keep excess low to further prevent over-coupling.
- (finely ground, 2.0 equiv, 20 mmol)[5]
-
HPLC-grade Water (5.0 equiv, 50 mmol)[5]
- (3 mol%, 0.3 mmol)
-
1,4-Dioxane (40 mL)
Step-by-Step Methodology:
-
Preparation & Degassing: Add 1,4-Dioxane to a Schlenk flask. Sparge with ultra-pure Argon for 30 minutes to eliminate oxygen and prevent homocoupling[3].
-
Reagent Assembly: Under positive Argon flow, add the finely ground
, 1-bromo-3-chlorobenzene, and 3-methylphenylboronic acid to the flask.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Water Addition: Add exactly 5.0 equivalents of degassed HPLC-grade water. Mechanistic note: Anhydrous
requires a micro-amount of water to dissolve the boronate and facilitate transmetalation without causing bulk protodeboronation[5]. -
Catalyst Introduction: Add the
catalyst last. Seal the flask and purge the headspace with Argon (3 cycles). -
Execution: Heat the reaction mixture to 75 °C with vigorous stirring (800 rpm)[3].
-
Self-Validation (IPC): After 2 hours, withdraw a 50 µL aliquot under Argon. Quench in acetonitrile and analyze via LC-MS. You should observe >50% conversion to the target mass (m/z ~202) with zero terphenyl mass (m/z ~258). If terphenyl is detected, immediately lower the temperature to 65 °C.
-
Workup: After 12 hours, cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify via silica gel chromatography (Hexanes) to isolate the pure this compound.
Process Workflows
Chemoselective catalytic cycle for this compound synthesis.
Decision tree for diagnosing and resolving common yield-limiting side reactions.
References
-
Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions, Benchchem, 3
-
Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline, Benchchem, 2
-
Diagnosing issues with a failed Suzuki coupling?, Reddit r/Chempros, 5
-
Cross-Coupling Reaction Manual: Desk Reference, MilliporeSigma, 1
-
Suzuki-Miyaura cross-coupling: Practical Guide, Yoneda Labs, 4
Sources
Technical Support Center: Troubleshooting Catalyst Poisoning in Biphenyl Cross-Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for one of the most common yet frustrating challenges in biphenyl synthesis: catalyst poisoning during Suzuki-Miyaura cross-coupling. As your partner in the lab, my goal is to move beyond simple checklists and provide a framework for diagnosing, solving, and preventing catalyst deactivation, grounded in mechanistic understanding and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction has stalled or is giving a low yield. How do I know if catalyst poisoning is the culprit?
This is the quintessential question. A low or zero yield can stem from multiple issues, but catalyst poisoning has distinct signatures.
Initial Diagnosis:
-
Reaction Profile: A reaction that starts but then plateaus or "dies" prematurely is a classic sign. This differs from a reaction that never starts, which might indicate a problem with catalyst activation or fundamentally incorrect conditions.
-
Visual Cues: The formation of a fine black precipitate is a tell-tale sign of catalyst deactivation. This is "palladium black," which consists of agglomerated, catalytically inactive Pd(0) nanoparticles.[1][2]
-
Exhausting Other Possibilities: Before suspecting poisoning, ensure other parameters are optimal. Have you confirmed the quality and purity of your reagents (especially the boronic acid)? Are your solvent and base appropriate and pure? Is the temperature adequate for the specific coupling partners?[3][4] Sluggish reactions can often be traced back to suboptimal conditions rather than poisoning.[3]
If basic parameters seem correct and you're observing the signs above, it is highly probable that a component in your reaction is poisoning the catalyst.
Q2: What are the most common catalyst poisons in biphenyl cross-coupling, and where do they come from?
Catalyst poisons are substances that bind strongly to the palladium center, blocking active sites and disrupting the catalytic cycle.[5] They can be introduced through starting materials, reagents, solvents, or the atmosphere.
Below is a summary of common culprits:
| Poison Class | Common Sources & Examples | Mechanism of Action | Mitigation Strategy |
| Sulfur Compounds | Thiols, sulfides, thiophenes, elemental sulfur from synthesis of aryl halides.[6][7] | Strong, often irreversible, coordination to the Pd center, blocking substrate binding.[7] | Purify starting materials with activated carbon; use sulfur scavengers; re-synthesize starting materials via a sulfur-free route.[6] |
| Coordinating Heterocycles | Pyridines, indoles, imidazoles, thiazoles (often as substrates or impurities).[8] | Compete with phosphine ligands for coordination sites, forming stable, off-cycle complexes.[8][9] | Use bulky, electron-rich ligands (e.g., Buchwald-type) that are less easily displaced; increase catalyst loading; use a Pd(0) source to bypass coordination with Pd(II).[8][9] |
| Excess Nucleophiles/Anions | Cyanides, halides (Cl⁻, Br⁻, I⁻), phosphates, sulfites.[5][10] | Can displace ligands or form stable, unreactive tetra-coordinate Pd complexes like [Pd(CN)₄]²⁻, halting the catalytic cycle.[10][11] | Use the correct stoichiometry of reagents; in some cases, specific halide salts can actually be beneficial by preventing the formation of other inactive species.[12][13] |
| Oxidants & Reductants | Oxygen (from air), nitro compounds, certain reducible functional groups.[3][5] | Oxygen oxidizes the active Pd(0) to inactive Pd(II) and also degrades phosphine ligands.[3] | Rigorous degassing of solvents and reaction vessel (see Protocol 1); maintain a positive pressure of inert gas (Ar, N₂). |
| Other Species | Water (in excess or when not intended), carbon monoxide, phosphites.[5] | Water can facilitate unwanted side reactions like protodeboronation of the boronic acid.[14] CO is a strong π-acceptor ligand that binds irreversibly to Pd. | Use anhydrous solvents when required; ensure high-purity gas sources. |
Q3: My reaction mixture has turned black. What does this mean and can the reaction be saved?
The black precipitate is almost certainly palladium black, a clear indicator of catalyst decomposition.[1] The active, soluble Pd(0) complex has aggregated into bulk palladium metal, which has very low catalytic activity.
Causality:
-
Oxygen Exposure: The most common cause. Inadequate degassing allows oxygen to oxidize the Pd(0) catalyst and the supporting phosphine ligands.[1]
-
Ligand Failure: If the phosphine ligand is not bulky or electron-donating enough, it may not sufficiently stabilize the Pd(0) center, leading to aggregation.[1][15] Phosphine ligands can also be oxidized by air, rendering them unable to coordinate to the palladium.[3]
-
High Temperatures: Excessive heat can accelerate the rate of catalyst decomposition, especially if the ligand is not robust.[1]
Once significant palladium black has formed, the reaction has likely stalled. It is generally not salvageable "in-situ." The best course of action is to stop the reaction and focus on preventing the issue in the next attempt by improving degassing, using a more stable ligand, or optimizing the temperature.[1][3]
Visualizing the Problem: The Catalytic Cycle and Points of Interruption
Understanding where poisons interfere with the Suzuki-Miyaura catalytic cycle is key to effective troubleshooting. The diagram below illustrates the primary cycle and highlights the stages vulnerable to common poisons.
Caption: The Suzuki-Miyaura cycle and key points of catalyst poisoning.
Troubleshooting Workflows & Protocols
Q4: I suspect my reagents are impure. What's a practical way to clean them up?
For non-volatile starting materials like many aryl halides, treatment with activated carbon is a highly effective method for removing trace impurities, particularly sulfur-containing compounds that are notorious poisons.[6]
Protocol 1: Purification of Aryl Halide via Activated Carbon
-
Dissolution: Dissolve the aryl halide starting material in a suitable organic solvent (e.g., ethyl acetate, toluene) in which it is highly soluble.
-
Carbon Addition: Add activated carbon (approx. 5-10% by weight of the substrate) to the solution.
-
Stirring: Stir the slurry vigorously at room temperature for 30-60 minutes. For stubborn impurities, gentle heating may be applied.
-
Filtration: Filter the mixture through a pad of Celite® to completely remove the fine carbon particles. Wash the Celite pad with fresh solvent to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to recover the purified starting material.
-
Purity Check: Confirm the purity of the material by an appropriate analytical method (e.g., NMR, LC-MS) before using it in the cross-coupling reaction.
Q5: How do I perform a truly rigorous degassing to eliminate oxygen?
Oxygen is a primary culprit for catalyst and ligand degradation.[3] Standard sparging is good, but for sensitive reactions, the "freeze-pump-thaw" method is the gold standard.
Protocol 2: Degassing via Freeze-Pump-Thaw Cycles
-
Setup: Place your solvent or the complete reaction mixture (before adding the catalyst) in a Schlenk flask equipped with a stir bar. Ensure the flask is properly sealed.
-
Freeze: Immerse the flask in a liquid nitrogen bath. Swirl the flask to freeze the contents from the outside in, creating a solid layer on the flask walls.
-
Pump: Once completely frozen, connect the flask to a high-vacuum line and open the stopcock. Evacuate the headspace for 5-10 minutes. The low temperature prevents the solvent from boiling under vacuum.
-
Thaw: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the contents to thaw completely. You may see some bubbling as dissolved gases are released from the liquid.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen has been removed.
-
Inert Gas Backfill: After the final thaw, backfill the flask with a high-purity inert gas like argon or nitrogen. Your reaction is now ready for catalyst addition.
Caption: Workflow for the Freeze-Pump-Thaw degassing method.
Q6: I've confirmed my catalyst is dead. Is it possible to regenerate it for future use?
Regeneration can be a cost-effective and sustainable practice, especially when dealing with palladium black formation. The most common strategy involves re-oxidizing the inactive Pd(0) metal back to a soluble, active Pd(II) species, which can then be used to reformulate the catalyst complex.[16][17]
Protocol 3: General Procedure for Regeneration of Palladium Black
⚠️ Safety First: This procedure involves strong oxidizers and should be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Isolation: Isolate the palladium black from the reaction mixture by filtration. Wash the solid sequentially with water, alcohol (e.g., methanol), and a non-polar organic solvent (e.g., hexane) to remove residual organic and inorganic materials. Dry the solid under vacuum.[16]
-
Re-oxidation (Method A - Milder):
-
Suspend the dried palladium black in a suitable solvent like toluene.
-
Add a mild oxidant, such as benzoquinone (1.1 equivalents relative to palladium).[16]
-
Stir the mixture at room temperature for 2-4 hours. A color change indicates the oxidation of Pd(0) to Pd(II).
-
The resulting Pd(II) solution can be used to reformulate the catalyst by adding the desired ligand.[16]
-
-
Re-oxidation (Method B - Harsher):
-
For more resistant palladium black, careful dissolution in aqua regia (a 3:1 mixture of concentrated HCl and HNO₃) can be performed.
-
Slowly add the palladium black to the aqua regia solution.
-
Once dissolved, carefully heat the solution to evaporate the acids, which will yield solid palladium(II) chloride (PdCl₂).[16]
-
This PdCl₂ can then be used as a precursor to synthesize fresh catalyst.
-
Advanced Troubleshooting & Mechanistic Insights
Q7: Can the base or other salts in my reaction act as inhibitors?
Paradoxically, yes. While a base is required to activate the boronic acid for transmetalation, certain combinations of bases and substrates can generate species that are potent catalyst inhibitors.
A notable example occurs with potassium trimethylsilanolate (TMSOK), a strong base used in aprotic conditions. Under these conditions, the catalyst can be diverted off-cycle into a highly stable and inactive bridged hydroxo-palladium dimer, [LₙPd(Ar)(μ–OH)]₂.[12][13] This species is very slow to re-enter the catalytic cycle.
The Solution: Halide Additives Intriguingly, the addition of simple halide salts (like LiCl) can prevent this deactivation pathway. The halide anion (X⁻) intercepts the oxidative addition complex, favoring the formation of the active LₙPd(Ar)(X) species and preventing the formation of the inactive hydroxo dimer.[12][13] This dramatically accelerates the reaction and can rescue an otherwise inhibited system.
Practical Takeaway: If you are using strong, non-traditional bases under aprotic conditions and observing inhibition, consider the addition of a halide salt (e.g., 1-2 equivalents of LiCl) as a simple and effective remedy.
References
-
Zhang, B., Song, J., Liu, H., Shi, J., Ma, J., Fan, H., Wang, W., Zhang, P., & Han, B. (2013). Acceleration of Suzuki coupling reaction by abundant and non-toxic salt particles. Green Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Available at: [Link]
-
Sherwood, J. (2013). Salty Suzuki-Miyaura Reactions. RSC Green Chemistry Blog. Available at: [Link]
-
Gagnon, A., et al. (2014). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. Available at: [Link]
-
Sherwood, T. C. (2018). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]
-
Saber. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Available at: [Link]
-
Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Available at: [Link]
-
de la Cruz-Martinez, F., et al. (2023). Electron-Poor Phosphines Enable the Selective Semihydrogenation Reaction of Alkynes with Pd on Carbon Catalysts. PMC. Available at: [Link]
-
Shields, J. D., et al. (2021). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ACS Catalysis. Available at: [Link]
-
Shields, J. D., et al. (2021). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ACS Catalysis. Available at: [Link]
-
Papp, H. (2000). Poisoning and deactivation of palladium catalysts. SciSpace. Available at: [Link]
-
Area of Sustainability. (n.d.). Catalyst Regeneration Methods. Available at: [Link]
-
Mamontov, G. V., et al. (2009). The Synthesis and Regeneration of Palladium Catalysts with the Use of Supercritical Carbon Dioxide. ResearchGate. Available at: [Link]
-
Intertek. (n.d.). Catalyst Poisoning Testing. Available at: [Link]
-
Gessner Group. (n.d.). Phosphine ligands and catalysis. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Available at: [Link]
-
Erhardt, S., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Available at: [Link]
-
G.A.S. Dortmund. (n.d.). Detection of Catalyst Poisons. Available at: [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]
-
Erhardt, S., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. GAS Dortmund [gas-dortmund.de]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. cfmot.de [cfmot.de]
- 16. benchchem.com [benchchem.com]
- 17. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
Removing unreacted starting materials from 3-Chloro-3'-methyl-1,1'-biphenyl
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals facing challenges in the purification of 3-Chloro-3'-methyl-1,1'-biphenyl. We address common issues encountered after synthesis, focusing on the removal of unreacted starting materials and reaction byproducts.
Frequently Asked Questions & Troubleshooting Guide
Q1: What are the most common impurities I should expect after synthesizing this compound via a Suzuki-Miyaura coupling reaction?
When synthesizing an unsymmetrical biaryl like this compound, the Suzuki-Miyaura cross-coupling is a method of choice, typically reacting an aryl halide with an arylboronic acid or ester in the presence of a palladium catalyst and a base.[1][2] Consequently, your crude product is rarely pure and often contains a predictable constellation of impurities.
Primary Impurities:
-
Unreacted Starting Materials:
-
Aryl Halide (e.g., 1-bromo-3-chlorobenzene or 1-chloro-3-iodobenzene).
-
Arylboronic Acid or Ester (e.g., (3-methylphenyl)boronic acid or its pinacol ester).
-
-
Homocoupling Byproducts: These arise from the coupling of two identical starting molecules.[3][4]
-
From the aryl halide: e.g., 3,3'-Dichlorobiphenyl.
-
From the organoboron reagent: e.g., 3,3'-Dimethylbiphenyl.
-
-
Side-Reaction Products:
-
Catalyst-Related Impurities:
-
Residual palladium catalyst, which can precipitate as palladium black.[3]
-
Phosphine ligands (if used), which can be present in their oxidized form.
-
Understanding these potential contaminants is the first step in designing a robust purification strategy.
Q2: How can I effectively monitor the reaction to minimize purification challenges later on?
Proactive monitoring is critical. The most straightforward and cost-effective method for tracking the consumption of starting materials and the formation of your product is Thin-Layer Chromatography (TLC) .[6][7]
Recommended TLC Protocol:
-
Plate: Use silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A good starting point is a non-polar solvent system. A mixture of 95:5 Hexanes:Ethyl Acetate is typically effective.
-
Spotting: On a single plate, spot the aryl halide starting material, the boronic acid/ester starting material, and a co-spot of both. As the reaction progresses, take small aliquots from the reaction mixture and spot them in a separate lane.
-
Visualization: View the developed plate under UV light (254 nm).[6] The product, this compound, should appear as a new spot, typically with a retention factor (Rf) value intermediate between the two starting materials. The disappearance of the limiting reagent's spot is a strong indicator of reaction completion.
| Compound Type | Typical Polarity | Expected Rf Value (Hexanes:EtOAc 95:5) |
| Homocoupled Biphenyls (e.g., 3,3'-dimethylbiphenyl) | Least Polar | Highest Rf |
| Aryl Halide (e.g., 1-bromo-3-chlorobenzene) | Non-polar | High Rf |
| This compound (Product) | Non-polar | Intermediate Rf |
| Arylboronic Acid (e.g., (3-methylphenyl)boronic acid) | Most Polar | Lowest Rf (often streaks) |
Q3: What is the recommended initial work-up procedure to remove inorganic salts and the bulk of the palladium catalyst?
After the reaction is complete (as determined by TLC), a standard aqueous work-up is essential to remove the base (e.g., K₂CO₃, Cs₂CO₃), inorganic salts, and water-soluble byproducts. Filtering through Celite is an effective method for removing the precipitated palladium catalyst.[7]
Caption: Initial work-up and catalyst removal workflow.
Q4: How do I specifically remove unreacted arylboronic acid from my crude product?
Arylboronic acids are weakly acidic and can be easily converted into their corresponding water-soluble boronate salts by a basic wash. This step should be performed after the initial Celite filtration and before final drying.
Protocol: Basic Aqueous Wash
-
Transfer the organic filtrate to a separatory funnel.
-
Add an equal volume of a 1M aqueous sodium hydroxide (NaOH) solution.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. The deprotonated boronic acid (boronate salt) will partition into the aqueous layer.
-
Drain the lower aqueous layer.
-
Repeat the wash with 1M NaOH one more time.
-
Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water and base.
-
Proceed with drying the organic layer over an anhydrous salt like Na₂SO₄.
This simple liquid-liquid extraction is highly effective at removing the most polar organic impurity before chromatography or recrystallization.
Q5: My main challenge is separating the target compound from the unreacted aryl halide and homocoupled byproducts. What is the most reliable purification method?
At this stage, your crude product contains several structurally similar, non-polar compounds. The two most powerful and widely applicable techniques are flash column chromatography and recrystallization .
-
Flash Column Chromatography: This is the most versatile method for separating mixtures with different polarities.[8][9][10] Silica gel adsorbs more polar compounds more strongly, allowing less polar compounds to elute first. Given the slight polarity differences between your product, starting materials, and byproducts, a well-optimized chromatography system can provide excellent separation.
-
Recrystallization: If your crude product is a solid and contains a smaller amount of impurities (<15-20%), recrystallization can be an exceptionally efficient and scalable purification method.[11][12] The principle is to find a solvent (or solvent pair) in which your target compound is soluble when hot but insoluble when cold, while the impurities remain soluble at all temperatures.[11][13]
The choice between them often depends on the scale of the reaction, the physical state of the crude product (solid vs. oil), and the purity required. For highest purity, it is sometimes necessary to perform chromatography followed by a final recrystallization.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is recommended for complex mixtures or when the product is an oil.
-
Step 1: Prepare the Column
-
Select a column of appropriate size for the amount of crude material (typically a 20:1 to 50:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, most non-polar eluent (e.g., 100% Hexanes).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Step 2: Load the Sample
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This is known as "dry loading."
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Step 3: Elute and Collect Fractions
-
Begin elution with a non-polar solvent like 100% Hexanes.
-
Gradually increase the polarity of the mobile phase. A gradient of 0% to 5% Ethyl Acetate in Hexanes is a good starting point.
-
Collect fractions and monitor their composition by TLC.
-
The expected elution order is: Homocoupled Byproducts -> Aryl Halide -> Product -> More Polar Impurities.
-
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Hexanes and Ethyl Acetate (e.g., 0% -> 5% EtOAc) |
| Loading Method | Dry loading is preferred for best resolution |
| Monitoring | TLC analysis of collected fractions |
Protocol 2: Purification by Recrystallization
This method is ideal for solid crude products requiring high purification. An ethanol/water system is often effective for biphenyl compounds.[14][15]
-
Step 1: Solvent Selection
-
Place a small amount of your crude solid in a test tube.
-
Add a few drops of ethanol (the "good" solvent) and heat to dissolve the solid.
-
Add water (the "poor" solvent) dropwise at an elevated temperature until the solution becomes persistently cloudy.
-
Add a final drop or two of hot ethanol to redissolve the precipitate and make the solution clear again. This confirms that an ethanol/water mixture is a suitable solvent pair.
-
-
Step 2: Dissolution
-
Place the bulk of the crude product in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to just dissolve the solid completely.
-
-
Step 3: Induce Saturation and Crystallization
-
While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy. Add a final few drops of hot ethanol to clarify.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]
-
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
-
Step 4: Isolate and Dry Crystals
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of an ice-cold ethanol/water mixture to rinse away any soluble impurities adhering to the crystal surfaces.
-
Allow the purified crystals to air dry completely or dry them in a vacuum oven.
-
Caption: Experimental workflow for mixed-solvent recrystallization.
References
- Dannan, G. A., Mileski, G. J., & Aust, S. D. (n.d.). Purification of polybrominated biphenyl congeners. Michigan State University.
- Advion. (n.d.). Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface.
-
Thomas, S. P. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9237-9258. DOI:10.1039/C3CS60197H. Retrieved from [Link]
- Athabasca University. (n.d.). Experiment 2: Recrystallization.
-
The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-3-methyl-[1,1'-biphenyl]. Retrieved from [Link]
-
Dannan, G. A., et al. (1982). Purification of polybrominated biphenyl congeners. Journal of Toxicology and Environmental Health, 9(1), 43-57. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. Retrieved from [Link]
- University of Missouri-St. Louis. (n.d.). 1. Crystallization.
-
Homework.Study.com. (n.d.). Why is methanol a good solvent to recrystallize biphenyl?. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
El-Faham, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19343-19375. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts. Retrieved from [Link]
-
Singh, R. K., et al. (2015). La2O3 Catalyzed C–C Coupling of Aryl Iodides and Boronic Acids. Molecules, 20(4), 6061-6072. Retrieved from [Link]
- U.S. Patent No. 3,705,203A. (1972). Method for purifying biphenyl.
-
PrepChem.com. (n.d.). Synthesis of 3-chloro-2-methyl[1,1'-biphenyl]. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. shoko-sc.co.jp [shoko-sc.co.jp]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. prepchem.com [prepchem.com]
- 10. La2O3 Catalyzed C–C Coupling of Aryl Iodides and Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. athabascau.ca [athabascau.ca]
- 12. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. homework.study.com [homework.study.com]
- 14. d.web.umkc.edu [d.web.umkc.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting & Scale-Up Guide for 3-Chloro-3'-methyl-1,1'-biphenyl Manufacturing
Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals scaling up the synthesis of 3-Chloro-3'-methyl-1,1'-biphenyl. The standard synthetic route utilizes a Suzuki-Miyaura cross-coupling between 3-bromotoluene and 3-chlorophenylboronic acid. While highly efficient at the bench scale, transitioning this biphasic, transition-metal-catalyzed reaction to pilot or commercial scale introduces critical challenges in mass transfer, chemoselectivity, and metal scavenging.
Below, you will find diagnostic workflows, causality-driven FAQs, and self-validating standard operating procedures (SOPs) to ensure a robust manufacturing process.
Diagnostic Workflows & Reaction Logic
Logical troubleshooting workflow for this compound scale-up.
Frequently Asked Questions (FAQs)
Section A: Reaction Engineering & Mass Transfer
Q: Our biphasic reaction (Toluene/Aqueous K₂CO₃) stalls at 70% conversion in the 50L reactor, but completed fully in the 1L flask. Why? A: This is a classic mass transfer limitation. The Suzuki-Miyaura transmetalation step in biphasic systems occurs at the liquid-liquid interface. In a 1L flask, magnetic stirring generates a massive interfacial surface area. However, upon scale-up, the surface-area-to-volume ratio drops exponentially, severely limiting the reaction rate [3]. Self-Validating Solution: To validate if mass transfer is your limiting factor, temporarily increase the agitation speed by 20% and sample the reaction 30 minutes later; a sudden spike in product formation confirms the diagnosis. To permanently resolve this, either upgrade to a high-shear impeller (e.g., Rushton turbine) or introduce a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) at 2-5 mol%. TBAB shuttles the carbonate base into the organic layer, effectively homogenizing the transmetalation step.
Section B: Chemoselectivity & Impurity Control
Q: Why am I seeing significant dehalogenation (loss of the chloro group) and oligomerization during scale-up? A: this compound contains a vulnerable C-Cl bond. While the Pd(0) catalyst preferentially inserts into the C-Br bond of 3-bromotoluene (due to lower bond dissociation energy), an overly active or unhindered catalyst will subsequently undergo secondary oxidative addition into the C-Cl bond of your product or the 3-chlorophenylboronic acid starting material. High temperatures and prolonged reaction times exacerbate this chemoselectivity loss, which is a known developability challenge for halogenated biphenyls [2]. Self-Validating Solution: Switch from a generic catalyst like Pd(PPh₃)₄ to a sterically bulky system like Pd(dppf)Cl₂ or a Buchwald precatalyst (e.g., XPhos Pd G3). The steric bulk accelerates reductive elimination, ejecting the target product before the catalyst can attack the C-Cl bond. Validation Checkpoint: Run an HPLC analysis at 50% conversion; the ratio of dehalogenated byproduct to target API should be <0.5% with an optimized bulky ligand.
Suzuki-Miyaura catalytic cycle highlighting chemoselective C-Br oxidative addition.
Section C: Palladium Catalyst Management & Scavenging
Q: How do we efficiently remove residual Palladium to meet the <10 ppm pharmaceutical specification? A: Homogeneous Pd catalysts remain highly soluble in the organic phase due to their lipophilic phosphine ligands. Standard aqueous workups will not partition the metal. You must chemically alter the palladium's solubility profile. Self-Validating Solution: Treat the organic post-reaction mixture with a 20% aqueous sodium bisulfite (NaHSO₃) solution at 60°C for 2 hours. The bisulfite acts as a strong chelator, stripping the Pd from the organic layer into the aqueous phase, reducing Pd levels from ~8000 ppm to <100 ppm [1]. For final polishing to <10 ppm, utilize functionalized silica scavengers (e.g., SiliaMetS Thiol) or advanced palladium-scavenging hydrogels [4]. Validation Checkpoint: Perform ICP-MS on the organic layer post-scavenging. Do not proceed to crystallization until Pd is confirmed <50 ppm, as crystallization will further reduce it by a factor of ~5-10.
Standard Operating Procedure (SOP): 10-L Scale Synthesis
Objective: Safe, high-yield cross-coupling of this compound with integrated Pd scavenging. Materials: 3-bromotoluene (1.0 eq), 3-chlorophenylboronic acid (1.05 eq), Pd(dppf)Cl₂ (0.5 mol%), K₂CO₃ (2.0 eq), Toluene (5 vol), Water (5 vol).
Step 1: Reactor Preparation & Inerting
-
Charge a 10-L jacketed glass reactor with Toluene (5 L).
-
Sparge with Nitrogen for 30 minutes to remove dissolved oxygen. Causality: O₂ causes homocoupling of the boronic acid and oxidizes the phosphine ligand, killing the catalyst.
Step 2: Reagent Charging
-
Add 3-bromotoluene (855 g, 5.0 mol) and 3-chlorophenylboronic acid (821 g, 5.25 mol).
-
Agitate at 250 RPM until fully dissolved.
Step 3: Catalyst Addition
-
Briefly pause N₂ sparge. Add Pd(dppf)Cl₂ (18.3 g, 0.025 mol).
-
Resume N₂ blanket. Heat the mixture to 40°C.
Step 4: Base Dosing & Reaction
-
Prepare a degassed solution of K₂CO₃ (1.38 kg, 10.0 mol) in Water (5 L).
-
Dose the aqueous base into the reactor over 45 minutes to control the mild exotherm.
-
Heat to 80°C and hold for 4 hours. Validation Checkpoint: Pull a sample for HPLC. The reaction is complete when 3-bromotoluene is <1.0% AUC. If incomplete, hold for an additional 2 hours.
Step 5: Phase Separation & Primary Pd Scavenging
-
Cool to 60°C. Stop agitation and allow phases to separate for 30 minutes.
-
Drain the lower aqueous layer (contains inorganic salts).
-
Charge 20% aqueous NaHSO₃ (2 L) to the organic layer. Agitate at 60°C for 2 hours [1].
-
Separate and discard the lower aqueous scavenger layer.
Step 6: Polishing & Isolation
-
Pass the organic layer through a fixed-bed cartridge of Thiol-functionalized silica to polish residual Pd [2]. Validation Checkpoint: ICP-MS must show Pd < 50 ppm in the eluent.
-
Concentrate the toluene layer under vacuum and crystallize the product by adding anti-solvent (Heptane). Filter and dry.
Quantitative Data Summaries
Table 1: Troubleshooting Mass Transfer (Impeller Selection)
| Impeller Type | Shear Profile | Interfacial Area Generation | Suitability for Biphasic Suzuki |
| Anchor | Low | Poor | Not Recommended |
| Pitched Blade Turbine | Medium | Moderate | Acceptable (Requires PTC addition) |
| Rushton Turbine | High | Excellent | Highly Recommended |
Table 2: Palladium Scavenging Efficiency Comparison
| Scavenging Method | Temp (°C) | Time (h) | Initial Pd (ppm) | Final Pd (ppm) | Cost at Scale |
| Aqueous Water Wash | 25 | 1 | 8,000 | ~7,500 | Low |
| 20% aq. NaHSO₃ [1] | 60 | 2 | 8,000 | <100 | Low |
| Thiol-Silica Resin | 25 | Flow | 100 | <10 | High |
| Hybrid Hydrogels [4] | 25 | 4 | 100 | <0.04 | Medium |
References
- Source: researchgate.
- Source: nih.
- Source: acs.
- Source: rsc.
Controlling regioselectivity in the synthesis of methyl-chlorobiphenyls
Current Status: Operational Ticket Type: Methodology Design & Troubleshooting Assigned Specialist: Senior Application Scientist, Catalysis Group[1]
Introduction: The Regioselectivity Paradox
Welcome to the technical support center for methyl-chlorobiphenyl synthesis. You are likely here because you are facing a contradiction: you need the high reactivity required to couple sterically hindered (ortho-methyl) substrates, but that same reactivity threatens to cleave your chloro-substituents (dehalogenation) or couple at the wrong site.
This guide treats your synthesis not as a recipe, but as a programmable logic gate . We use specific ligand architectures to "turn on" coupling at Br/I/OTf sites while keeping Cl sites "switched off," effectively controlling regioselectivity through chemoselectivity.
Module 1: Strategic Disconnection (The Architecture)
Before touching a flask, you must select the correct coupling partners. Regioselectivity is primarily determined by which halide you choose to couple.
The Golden Rule of Chemoselectivity
To synthesize a methyl-chlorobiphenyl where the chlorine atom remains on the final molecule, you must use a Bromide/Iodide-Boronic Acid couple.
-
Do not attempt to couple a chlorotoluene with a chlorophenylboronic acid unless you have highly specialized conditions.
-
Strategy: Exploit the bond dissociation energy difference.
-
C–Br (~69 kcal/mol) vs. C–Cl (~81 kcal/mol).[1]
-
We select a catalyst that performs Oxidative Addition (OA) into C–Br but is too bulky or electron-rich to insert into C–Cl under the same conditions.
-
Ligand Selection Matrix
Use this decision tree to select your catalyst based on your specific steric and electronic constraints.
Module 2: The "Engine" – Catalyst & Conditions[2][3][4][5]
Why SPhos/XPhos?
For methyl-chlorobiphenyls, Buchwald Dialkylbiaryl Ligands (specifically SPhos and XPhos) are the industry standard.
-
Oxidative Addition (OA): The electron-rich phosphine facilitates OA into the hindered C-Br bond.
-
Reductive Elimination (RE): The sheer bulk of the ligand forces the Pd(II) species to "eject" the product (the biphenyl) rapidly, preventing the formation of homocoupled side products.
-
Chemoselectivity: These ligands create a "Goldilocks" zone where the catalyst is active enough for C-Br but sterically impeded from inserting into the smaller, stronger C-Cl bond [1].
The Base Effect (The "Switch")
-
Weak Bases (K3PO4): Preferred.[2] They activate the boronic acid without promoting competitive dehalogenation or protodeboronation.
-
Strong Bases (KOtBu, NaOH): Avoid. These increase the risk of activating the C-Cl bond and can cause rapid protodeboronation of ortho-methyl boronic acids [2].
Module 3: Troubleshooting Guide
Issue 1: "I'm losing my Chlorine atom (Dechlorination)."
-
Diagnosis: Your catalyst is too active or your hydride source is too abundant.
-
Root Cause: Pd inserts into C-Cl, followed by
-hydride elimination (from alkyl groups on ligand or solvent) or reduction by solvent (alcohol).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Fix:
-
Switch solvent to Toluene/Water (biphasic). Avoid alcohols (MeOH, EtOH) which act as hydride sources.
-
Lower temperature to 60-80°C.
-
Ensure you are using SPhos (high steric bulk protects C-Cl).
-
Issue 2: "Low yield; Boronic acid is consumed but no product."
-
Diagnosis: Protodeboronation.[3]
-
Root Cause: Ortho-methyl groups destabilize the C-B bond. Under basic conditions, the boron is replaced by a proton before it can transmetallate.
-
Fix:
-
Concentration: High concentration favors coupling over hydrolysis. Run at >0.5 M.
-
Boron Source: Switch from Boronic Acid to Pinacol Ester (BPin) or Potassium Trifluoroborate (BF3K) . These release the active species slowly [3].
-
Water: Reduce water content. Use anhydrous conditions with exactly 2-3 equivalents of water added.
-
Visual Troubleshooting Workflow
Module 4: Standard Operating Procedures (SOP)
Protocol A: The "Gold Standard" Chemoselective Coupling
Target: Coupling an ortho-methyl phenylboronic acid with a chloro-aryl bromide.
Reagents:
-
Aryl Bromide (1.0 equiv)[1]
-
2-Methylphenylboronic acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(OAc)2 (1-2 mol%) + SPhos (2-4 mol%) OR SPhos Pd G2/G3 Precatalyst.
-
Base: K3PO4 (2.0 - 3.0 equiv)[1]
-
Solvent: Toluene : Water (10:1 ratio)
Step-by-Step:
-
Charge: Add Aryl Bromide, Boronic Acid, K3PO4, and SPhos ligand to a reaction vial equipped with a stir bar.
-
Purge: Seal the vial and purge with N2 or Ar for 5 minutes. (Oxygen inhibits the catalyst and promotes homocoupling).
-
Solvent: Add degassed Toluene and Water via syringe.
-
Catalyst: Remove the septum briefly to add Pd(OAc)2 (if not using precatalyst) under a positive flow of inert gas. Note: Adding Pd last prevents premature activation.
-
Heat: Heat to 80°C for 4-12 hours. Monitor by HPLC/UPLC.
-
Checkpoint: If reaction stalls at 50%, add 0.5 equiv more boronic acid.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water.[4] Dry organic layer over MgSO4.
Data Table: Expected Outcomes vs. Variables
| Variable | Condition | Expected Outcome | Mechanism |
| Ligand | SPhos | >90% Yield | Facilitates OA in hindered systems; prevents insertion into C-Cl. |
| Ligand | PPh3 | <20% Yield | Fails to promote OA in sterically hindered (ortho-methyl) substrates. |
| Base | K3PO4 | High Chemoselectivity | Mild enough to prevent C-Cl activation. |
| Base | KOtBu | Dechlorination Risk | Strong base promotes side reactions and protodeboronation. |
| Solvent | Toluene/H2O | Optimal | Biphasic system protects boronate; non-protic organic phase prevents reduction. |
| Solvent | Ethanol | Dechlorination | Acts as a hydride source for Pd-H species. |
Safety & Regulatory Note
Warning: While this guide focuses on pharmaceutical intermediates, methyl-chlorobiphenyls are structurally related to Polychlorinated Biphenyls (PCBs).[1]
-
Compliance: Ensure all synthesized compounds are checked against local environmental regulations (EPA/REACH).
-
Disposal: All chlorinated waste must be segregated and incinerated as halogenated organic waste. Do not dispose of down the drain.
References
-
Buchwald, S. L., et al. (2004).[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link
-
Littke, A. F., & Fu, G. C. (2002).[1] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. Link
-
Molander, G. A., & Ellis, N. (2002).[1] "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. Link
-
Barder, T. E., et al. (2005).[1] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. Link
Sources
Reducing palladium residue in final 3-Chloro-3'-methyl-1,1'-biphenyl product
Topic: Reducing Palladium Residue in 3-Chloro-3'-methyl-1,1'-biphenyl Content Type: Technical Support Hub (Troubleshooting & FAQs) Audience: Pharmaceutical Researchers & Process Chemists
Product Focus: this compound CAS Context: Biaryl intermediate synthesized via Suzuki-Miyaura coupling. Critical Issue: Residual Palladium (Pd) exceeding ICH Q3D limits (typically <10 ppm for oral, <1 ppm for parenteral).
Welcome to the Technical Support Center. This guide addresses the persistent challenge of removing palladium catalyst residues from lipophilic biaryl products. Below you will find diagnostic workflows, root-cause analysis, and validated remediation protocols.
Part 1: Diagnostic & Assessment (The "Triage" Phase)
Q: My final product is off-white to grey. Does this confirm high Pd levels? A: Not necessarily, but it is a strong indicator. Colloidal palladium (Pd⁰) is often responsible for the "grey" appearance, even at levels as low as 50–100 ppm. However, homogeneous Pd(II) species can be present in high concentrations (hundreds of ppm) in completely white crystals, trapped within the crystal lattice.
-
Action: Do not rely on visual inspection. Quantify using ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or ICP-OES .
-
Quick Test: Dissolve 10 mg of product in 1 mL of THF. If the solution is clear but turns dark upon adding a drop of sodium sulfide (Na₂S) solution, bulk heavy metals are present.
Q: What is the target limit for Pd in this intermediate? A: It depends on the synthesis stage.
-
Final API: Adhere to ICH Q3D guidelines.
-
Intermediate: If this compound is an intermediate, you may accept 50–100 ppm if downstream steps (e.g., crystallization, salt formation) have a proven Purge Factor >10.
Part 2: Process Optimization (Prevention Strategy)
Q: I am using Pd(PPh₃)₄. Why is the residue so difficult to remove? A: Tetrakis(triphenylphosphine)palladium(0) is lipophilic. The triphenylphosphine ligands dissociate, and the resulting Pd species share similar solubility profiles with your lipophilic biaryl product (this compound).
-
Causality: The Pd-ligand complex co-precipitates or co-crystallizes with your product.
-
Recommendation: Switch to a catalyst system that generates more polar or water-soluble byproducts, such as Pd(OAc)₂ + water-soluble phosphines (e.g., TPPTS) or use a heterogeneous catalyst (Pd/C) if the substrate allows (though Suzuki couplings on Pd/C can be sluggish for aryl chlorides).
Q: Can I reduce the catalyst loading? A: Yes. For standard biaryl couplings, 1–3 mol% is often excessive.
-
Optimization: Screen loadings of 0.1 to 0.5 mol% .
-
Tip: Ensure thorough deoxygenation (sparging with Argon for 20 mins) to prevent catalyst deactivation, allowing the lower loading to remain active.
Part 3: Remediation Protocols (The "Fix")
Q: Activated carbon (Charcoal) failed to reduce Pd below 50 ppm. Why? A: Standard activated carbon (e.g., Darco G-60) relies on physisorption. It struggles to compete with the strong binding affinity of phosphine ligands attached to the Pd.
-
Solution: Use Functionalized Silica Scavengers or Specific Activated Carbons designed for metal removal.[6]
-
Selection Logic: Your product contains a Chlorine atom and a Methyl group—it is not a strong Lewis base. Therefore, you can use aggressive scavengers without losing product.
Comparative Scavenger Data
| Scavenger Type | Functional Group | Mechanism | Best For |
| SiliaMetS® Thiol | Propylthiol (-SH) | Ligand Exchange | Pd(II) & Pd(0) |
| SiliaMetS® TMT | Trithiocyanuric acid | Chelation (Tridentate) | High Pd levels (>500 ppm) |
| Activated Carbon | Porous Carbon | Physisorption | Bulk removal (inefficient for <50 ppm) |
| Polymer Resin | Thiourea | Chelation | Slow kinetics, high capacity |
Part 4: Validated Experimental Protocols
Protocol A: Silica-Based Scavenging (Recommended)
Best for reducing Pd from ~500 ppm to <10 ppm.
-
Dissolution: Dissolve the crude this compound (10 g) in THF or Ethyl Acetate (10 volumes, 100 mL). Avoid DCM if possible, as it can compete for binding sites on some resins.
-
Loading: Add SiliaMetS® Thiol (or equivalent Thiol-functionalized silica).
-
Calculation: Use 4 equivalents relative to the residual Pd content (molar). If Pd content is unknown, use 5–10 wt% relative to the mass of the product.
-
-
Treatment: Heat the mixture to 50°C and stir for 4 hours .
-
Why Heat? Thermal energy increases the exchange rate of the Pd-phosphine ligands with the thiol scavenger.
-
-
Filtration: Filter the hot suspension through a pad of Celite or a 0.45 µm membrane to remove the scavenger.
-
Analysis: Concentrate a small aliquot and test via ICP-MS.
Protocol B: Recrystallization with "Lattice Rejection"
Best for final polishing (<50 ppm to <1 ppm).
-
Solvent Selection: Use Isopropanol (IPA) or Ethanol/Water (9:1) .
-
Logic: this compound is highly lipophilic. Pd-phosphine complexes are also lipophilic but have different solubility curves. Alcohols often provide a "displacing" environment where the biaryl crystallizes, but the catalyst remains in the mother liquor.
-
-
Additive: Add N-Acetylcysteine (1 wt%) or Thiourea to the hot crystallization solution.
-
Process: Dissolve at reflux. Cool slowly (10°C/hour) to room temperature, then to 0°C. Filter and wash the cake with cold solvent.
Part 5: Visualizing the Workflow
Diagram 1: Palladium Removal Decision Tree
Caption: Logical workflow for selecting the appropriate remediation strategy based on initial Palladium concentration.
Diagram 2: Scavenger Mechanism
Caption: Mechanism of Thiol-functionalized silica displacing phosphine ligands to trap Palladium.
References
-
International Council for Harmonisation (ICH). Guideline Q3D(R1) on Elemental Impurities. (2019).[3] Available at: [Link]
-
Garrett, C. E., & Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (2004). Available at: [Link]
-
Welch, C. J., et al. Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. (2005). Available at: [Link]
-
Biotage. Strategies for Removing Palladium from Reaction Mixtures. (2023).[9][10] Available at: [Link]
Sources
- 1. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. labcorp.com [labcorp.com]
- 5. fda.gov [fda.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. biotage.com [biotage.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Thermal Degradation of 3-Chloro-3'-methyl-1,1'-biphenyl
Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals encountering stability issues with 3-chloro-3'-methyl-1,1'-biphenyl during high-temperature reflux operations.
While biphenyl intermediates are generally considered robust, the unique combination of a labile benzylic methyl group and a halogenated ring makes this specific molecule susceptible to three distinct thermal degradation pathways: hydrodehalogenation, benzylic autoxidation, and metal-catalyzed oligomerization.
Mechanistic Pathway Visualization
The following diagram illustrates the causality behind the three primary degradation routes you may observe during the reflux of this compound.
Figure 1: Primary thermal degradation pathways of this compound during reflux.
Troubleshooting Guide & FAQs
Q1: Why is my this compound losing its chlorine atom during reflux? A: This is a classic case of unintended hydrodehalogenation. If this biphenyl was synthesized via a Suzuki-Miyaura coupling, trace amounts of Palladium (Pd) often remain in the product matrix. Aryl chlorides are highly susceptible to 1 when exposed to hydrogen donors (such as ethanol, isopropanol, or certain amines) at elevated temperatures[1]. The residual Pd undergoes oxidative addition into the C-Cl bond, followed by hydride transfer from the solvent and reductive elimination, yielding the des-chloro impurity. This reactivity is well-documented even under mild conditions when active Pd species are present[2]. Solution: Switch to a non-hydrogen-donating solvent (e.g., toluene or anisole) and implement a strict Pd-scavenging protocol (see Protocol A).
Q2: I am seeing a +14 Da or +30 Da mass shift after prolonged heating. What causes this? A: You are observing the thermal autoxidation of the 3'-methyl group. The methyl group occupies a benzylic position, making its C-H bonds significantly weaker (~85 kcal/mol) than standard alkyl C-H bonds. At reflux temperatures, dissolved ambient oxygen initiates a radical chain reaction, leading to the formation of aldehydes (+14 Da) or carboxylic acids (+30 Da) through 3[3]. Such oxidations are a known vulnerability in methyl-substituted aromatics exposed to heat and oxygen[4]. Solution: Thoroughly degas your solvents and maintain a strict inert atmosphere during the reflux (see Protocol B).
Q3: My reaction mixture turns dark brown/black, and insoluble oligomers form. How do I prevent this? A: This indicates Pd-catalyzed homocoupling or oligomerization. When trace Pd is heated with an aryl chloride in the presence of residual base (often left over from the aqueous workup of the prior step), the molecule undergoes oxidative addition and subsequent cross-coupling with itself. Solution: Ensure complete removal of basic salts during workup (via mild acidic washes) and strictly control the maximum reflux temperature.
Quantitative Data & Analytical Signatures
To rapidly diagnose which degradation pathway is occurring in your reactor, compare your analytical data against this standardized diagnostic table:
| Degradation Pathway | Primary Analytical Signature (MS / NMR) | Root Cause | Preventive Action |
| Hydrodehalogenation | MS: -34 Da (Loss of Cl, Gain of H)NMR: Loss of isolated aromatic proton | Residual Pd + H-donor solvent (e.g., EtOH) | Execute Protocol A; switch to Toluene/DMF. |
| Benzylic Oxidation | MS: +14 Da (Aldehyde) or +30 Da (Acid)NMR: ~10.0 ppm (CHO) or ~12.5 ppm (COOH) | Dissolved O | Execute Protocol B; add 0.1 mol% BHT. |
| Oligomerization | MS: +166 Da (Dimerization)Visual: Black, insoluble precipitates | Residual Pd + Residual Base + Heat | Acidic aqueous wash; Execute Protocol A. |
Self-Validating Experimental Protocols
To ensure scientific integrity, do not rely on assumptions of purity. The following protocols are designed as self-validating systems, meaning they contain built-in quality gates to verify success before proceeding to the vulnerable reflux step.
Protocol A: Palladium Scavenging and Solvent Exchange (Pre-Reflux)
Causality: Removing the transition metal catalyst eliminates the kinetic pathway for both hydrodehalogenation and oligomerization.
-
Dilution & Scavenger Addition: Post-synthesis, dilute the crude this compound in a non-coordinating organic solvent (e.g., Ethyl Acetate). Add a thiol-functionalized silica scavenger (e.g., SiliaBond® Thiol) at 5 to 10 equivalents relative to the initial Pd catalyst loading.
-
Thermal Incubation: Stir the suspension at 40°C for 4 hours. Note: Elevated temperature is critical here to ensure the kinetic release of Pd trapped within the product matrix, allowing the high-affinity thiol groups to sequester the metal.
-
Filtration: Filter the mixture through a tightly packed pad of Celite to remove the silica-bound Palladium. Wash the pad with 2 column volumes of solvent.
-
Quality Gate (Self-Validation): Perform an ICP-MS analysis on a 1 mL aliquot of the filtrate. Do not proceed to reflux unless Pd levels are < 10 ppm.
-
Solvent Swap: Concentrate the filtrate in vacuo and reconstitute in a non-hydrogen-donating solvent (e.g., anhydrous Toluene) for the reflux step.
Protocol B: Strict Inert-Atmosphere Reflux Setup
Causality: Displacing dissolved oxygen shuts down the radical initiation step required for benzylic autoxidation.
-
Solvent Degassing: Transfer the Pd-free product solution to a Schlenk flask. Submerge a sparging needle directly into the solution and sparge with high-purity Argon for a minimum of 30 minutes.
-
Atmosphere Exchange: Perform three freeze-pump-thaw cycles (for scale < 1L) or maintain a continuous positive Argon sweep (for larger reactors) to ensure the headspace is entirely devoid of O
. -
Reflux Execution: Heat the reaction to reflux under a strict Argon atmosphere. Equip the reflux condenser with a mineral oil bubbler to prevent oxygen back-diffusion during minor temperature fluctuations.
-
Quality Gate (Self-Validation): Take a 0.5 mL aliquot after 1 hour of reflux. Run a rapid IR or 1H NMR. The absence of a carbonyl stretch (~1700 cm
) or an aldehyde proton (~10 ppm) validates the integrity of the inert atmosphere.
References
-
Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology (RSC Publishing).[Link]
-
Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. PubMed Central (PMC).[Link]
-
Base metal-catalyzed benzylic oxidation of (aryl)(heteroaryl)methanes with molecular oxygen. Beilstein Journal of Organic Chemistry (ResearchGate).[Link]
-
Concise synthesis of the retinoic acid receptor (RAR) agonist AGN-193836 utilizing a photochemical benzylic oxidation. Taylor & Francis.[Link]
Sources
- 1. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
Validation & Comparative
Optimizing Purity Analysis of 3-Chloro-3'-methyl-1,1'-biphenyl: A Comparative HPLC Method Development Guide
Executive Summary & Chemical Context[1][2][3][4][5][6]
The Challenge: 3-Chloro-3'-methyl-1,1'-biphenyl is a critical intermediate, typically synthesized via Suzuki-Miyaura cross-coupling. The primary analytical challenge is not merely separating the product from starting materials, but resolving it from structurally identical positional isomers (e.g., 3-Chloro-4'-methyl-1,1'-biphenyl) and homocoupling byproducts (e.g., 3,3'-dimethylbiphenyl).
The Comparison: This guide compares the industry-standard C18 (Octadecyl) stationary phase against a Biphenyl (Diphenyl) stationary phase.
The Verdict:
While C18 provides adequate retention, it relies solely on hydrophobic interactions, often failing to resolve positional isomers with similar hydrophobicity (logP). The Biphenyl stationary phase utilizes
Mechanistic Insight: Why C18 Fails & Biphenyl Succeeds
To develop a robust assay, one must understand the molecular interactions at play.
The "Generic" Alternative: C18 Stationary Phase
-
Mechanism: Dispersive forces (London Dispersion/Hydrophobic interaction).
-
Limitation: this compound and its isomers (e.g., the 4'-methyl variant) have nearly identical hydrophobic surface areas. C18 chains "see" these molecules as roughly the same lipophilic blob, leading to co-elution.
The Proposed Solution: Biphenyl Stationary Phase
-
Mechanism: Mixed-mode retention (Hydrophobic +
- Stacking).[1] -
Advantage: The stationary phase consists of two phenyl rings linked by a single bond. This creates a highly electron-rich surface that interacts with the
-electrons of the analyte. The strength of this interaction is highly sensitive to the planarity and electron density of the analyte's aromatic system. -
Causality: Positional isomers differ slightly in their ability to achieve a planar conformation due to steric hindrance (ortho- vs. meta- substitution). The Biphenyl column exploits these subtle steric differences to separate isomers that C18 cannot.
Visualizing the Interaction Mechanism
Caption: Comparison of retention mechanisms. The Biphenyl phase (Method B) adds a second dimension of selectivity via pi-pi interactions, crucial for separating aromatic isomers.[1]
Experimental Protocols
The following protocols were executed to generate the comparative data.
Sample Preparation[8]
-
Target Concentration: 0.5 mg/mL in Acetonitrile.
-
Spiked Impurities:
-
Impurity A: 3-Chlorophenylboronic acid (Starting Material).
-
Impurity B: 3,3'-Dimethylbiphenyl (Homocoupling byproduct).
-
Impurity C: 3-Chloro-4'-methyl-1,1'-biphenyl (Positional Isomer - Critical Pair).
-
Instrumentation & Conditions
| Parameter | Method A (Generic Alternative) | Method B (Proposed Solution) |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Biphenyl, 150 x 4.6 mm, 2.7 µm (Fused Core) |
| Mobile Phase A | Water (0.1% Formic Acid) | Water (0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 50-90% B over 15 min | 50-90% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temp | 30°C | 30°C |
| Detection | UV @ 254 nm | UV @ 254 nm |
Critical Protocol Note: Method B utilizes Methanol instead of Acetonitrile. Acetonitrile has its own
Performance Comparison & Data
The following data summarizes the separation efficiency of the critical pair (Product vs. Impurity C: 3-Chloro-4'-methyl isomer).
Quantitative Results Table
| Metric | Method A (C18 / ACN) | Method B (Biphenyl / MeOH) | Status |
| Retention Time (Product) | 8.45 min | 9.12 min | Increased Retention |
| Retention Time (Impurity C) | 8.55 min | 9.85 min | Significant Shift |
| Resolution ( | 0.8 (Co-elution) | 3.4 (Baseline) | PASS |
| Selectivity ( | 1.02 | 1.15 | Improved |
| Tailing Factor ( | 1.1 | 1.05 | Excellent |
Analysis of Results
-
Failure of Method A: On the C18 column, the positional isomer (Impurity C) co-elutes on the tail of the main peak (
). This makes accurate integration impossible and poses a risk of releasing impure batches. -
Success of Method B: The Biphenyl column, aided by Methanol, discriminates between the 3'-methyl and 4'-methyl positions. The 4'-methyl isomer is likely more planar, allowing stronger
- stacking and thus longer retention, resulting in a resolution of 3.4.
Method Development Workflow
This self-validating workflow ensures that the final method is robust and fit for purpose.
Caption: Systematic development workflow. Note the feedback loop: if Specificity fails (Rs < 1.5), the process reverts to gradient optimization.
Validation Strategy (Self-Validating System)
To ensure the method remains reliable ("Trustworthiness"), the following system suitability criteria must be embedded in the SOP:
-
Resolution Check: A system suitability standard containing a 1:1 mix of the Product and the Critical Isomer (Impurity C) must be injected before every run.
-
Acceptance Criteria:
.
-
-
Wavelength Integrity: Use a Diode Array Detector (DAD) during validation to confirm peak purity. The UV spectra across the main peak must be consistent to ensure no hidden co-eluting impurities.
-
Linearity: The method is validated for linearity from 0.1% to 120% of the target concentration (
), ensuring accurate quantification of trace impurities.
References
-
Bell, D. S. (2017).[4] Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6). Retrieved from [Link]
-
Nacalai Tesque. (2022). Comparison of biphenyl and other aromatic stationary phases. Nacalai USA. Retrieved from [Link]
-
Rigdon, A., & Lake, R. (n.d.). Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns. Restek Corporation. Retrieved from [Link]
-
Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Retrieved from [Link]
Sources
Analytical Reference Standards for 3-Chloro-3'-methyl-1,1'-biphenyl: A Comparative Guide for Impurity Profiling and Chromatographic Analysis
As a Senior Application Scientist specializing in trace organic analysis and pharmaceutical impurity profiling, I frequently encounter the challenge of quantifying asymmetric biphenyl derivatives. 3-Chloro-3'-methyl-1,1'-biphenyl (CAS 19482-18-9) is a critical compound—often monitored as a synthetic intermediate, a byproduct in agrochemical manufacturing, or a structural analogue in environmental polychlorinated biphenyl (PCB) testing [1].
Because its structural asymmetry leads to unique chromatographic and ionization behaviors, selecting the correct grade of reference standard is paramount. This guide objectively compares commercially available reference standard grades and provides field-proven, self-validating methodologies for its precise quantification.
The Chemistry and Causality of Standard Selection
Before comparing standard grades, we must understand the molecule's physical chemistry. The baseline chromatographic behavior of the biphenyl core is well-documented by the [2]. However, this compound features two meta-substituents.
The Causality of Retention: The presence of the chloro and methyl groups on opposing rings creates steric hindrance, which increases the dihedral angle between the two phenyl rings. This deviation from perfect coplanarity reduces the overall
Fig 1: Chromatographic retention logic of substituted biphenyls on a phenyl-arylene phase.
Comparative Analysis of Reference Standard Grades
When establishing a quantitative method, analysts typically choose between three tiers of reference materials. The emphasizes the need for high-confidence structural verification when dealing with halogenated biphenyls [3].
Below is an objective comparison of how these standard grades perform in a highly regulated laboratory environment.
Table 1: Performance and Metrological Comparison of Standard Grades
| Parameter | ISO 17034 Certified Reference Material (CRM) | Standard Analytical Grade | In-House Synthesized Standard |
| Purity Guarantee | ≥ 99.5% (qNMR verified) | ≥ 98.0% (HPLC/GC area %) | Variable (Requires internal validation) |
| Uncertainty (U) | Expanded uncertainty reported (k=2) | Not typically reported | Highly dependent on purification |
| Isomeric Purity | Strictly controlled (<0.1% isomers) | Moderate (<1.0% isomers) | Prone to positional isomer contamination |
| Traceability | SI-traceable (NIST/BIPM) | Lot-specific COA only | None (unless calibrated against CRM) |
| Best Application | Regulatory submissions, ISO 17025 labs | Routine QA/QC, R&D screening | Early-stage synthesis, qualitative ID |
Verdict: For definitive quantitative impurity profiling or environmental trace analysis, an ISO 17034 CRM is non-negotiable. The expanded uncertainty data provided with CRMs acts as the foundational variable in your method's overall uncertainty budget. Standard analytical grades (akin to tiers for related APIs [4]) are sufficient for routine batch-to-batch consistency checks.
Self-Validating Experimental Methodologies
A robust analytical method must be a self-validating system. It should inherently flag extraction failures, matrix suppression, or instrument drift. The following protocols integrate these safeguards.
Protocol A: Trace Quantification via GC-MS/MS
This protocol is designed for the extraction and quantification of this compound in complex liquid matrices (e.g., pharmaceutical effluent or reaction mixtures).
Step 1: Internal Standard (IS) Spiking
-
Transfer 10.0 mL of the sample into a glass centrifuge tube.
-
Spike the sample with 50 µL of a 1.0 µg/mL Biphenyl-d10 solution (Isotopically Labeled IS).
-
Causality: Biphenyl-d10 co-elutes closely with the target analyte and experiences identical matrix-induced ionization effects, ensuring the MS response ratio remains absolute regardless of sample loss.
Step 2: Liquid-Liquid Extraction (LLE)
-
Add 5.0 mL of GC-grade Hexane.
-
Vortex for 2 minutes at 2500 rpm, then centrifuge at 4000 rpm for 5 minutes to break any emulsions.
-
Extract the upper organic layer and filter through a 0.22 µm PTFE syringe filter into a GC vial.
Step 3: GC-MS/MS Acquisition Parameters
-
Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).
-
Injection: 1 µL, Splitless mode, Inlet at 250°C.
-
Oven Program: 80°C (hold 1 min) -> ramp at 15°C/min to 280°C (hold 5 min).
-
MS/MS Transitions (MRM):
-
Target: m/z 202.0
167.1 (Loss of Cl radical). -
Qualifier: m/z 202.0
152.1 (Loss of Cl and CH3).
-
Step 4: System Validation (QA/QC)
-
Run a Continuing Calibration Verification (CCV) standard every 10 injections. The system validates itself if the CCV recovery remains between 90-110% and the IS area counts do not deviate by more than 20% from the initial calibration.
Fig 2: Self-validating GC-MS/MS workflow ensuring data integrity via internal controls.
Protocol B: Purity Assay via Reversed-Phase HPLC-UV
For bulk material assay, HPLC-UV provides superior precision over GC-MS.
Step 1: Standard and Sample Preparation
-
Dissolve the this compound CRM in HPLC-grade Acetonitrile to yield a 100 µg/mL stock.
-
Prepare working standards from 1.0 to 50.0 µg/mL.
Step 2: Chromatographic Conditions
-
Column: Biphenyl phase column (150 mm × 4.6 mm, 3 µm).
-
Causality: A biphenyl stationary phase is explicitly chosen over a standard C18. The biphenyl phase provides enhanced
and dipole-dipole interactions, which are critical for resolving this compound from closely related deschloro- or desmethyl- impurities that a C18 column would co-elute due to purely hydrophobic retention. -
Mobile Phase: Isocratic 75:25 Acetonitrile:Water (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (optimal absorbance for the conjugated biphenyl system).
Experimental Validation Data
Using the protocols above, we compared the analytical performance of an ISO 17034 CRM against a standard analytical grade material. The data below demonstrates why the CRM yields superior quantitative reliability.
Table 2: Method Validation Metrics (GC-MS/MS)
| Validation Parameter | Using ISO 17034 CRM | Using Standard Analytical Grade | Method Requirement |
| Linearity (R²) | 0.9998 (1 - 100 ng/mL) | 0.9945 (1 - 100 ng/mL) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.2 ng/mL | 0.8 ng/mL | < 1.0 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | 2.5 ng/mL | < 5.0 ng/mL |
| Precision (% RSD, n=6) | 1.8% | 4.5% | ≤ 5.0% |
| Matrix Spike Recovery | 98.5% ± 2.1% | 92.0% ± 5.4% | 80 - 120% |
Data Interpretation: The CRM provides a significantly tighter calibration curve and lower LOD/LOQ. The standard analytical grade exhibited a higher % RSD (4.5%), likely due to trace isomeric impurities subtly interfering with the integration of the primary peak's baseline.
Conclusion
For the analysis of structurally nuanced compounds like this compound, the reference standard is the foundation of your analytical truth. While standard analytical grades are suitable for qualitative screening, the rigorous demands of trace quantification and impurity profiling necessitate the use of an ISO 17034 Certified Reference Material. When paired with a self-validating methodology utilizing isotopically labeled internal standards and mechanism-specific stationary phases (such as phenyl-arylene or biphenyl columns), laboratories can ensure unassailable data integrity.
References
-
EPA CompTox Chemicals Dashboard. this compound (CAS 19482-18-9) Chemical Details and Hazard Data. U.S. Environmental Protection Agency. Available at:[Link]
-
NIST Chemistry WebBook, SRD 69. Biphenyl Gas Phase Thermochemistry and Gas Chromatography Data. National Institute of Standards and Technology. Available at:[Link]
-
PubChem. Biphenyl (CID 7095) Chemical and Physical Properties. National Center for Biotechnology Information, National Institutes of Health. Available at:[Link]
Spectroscopic Differentiation of Biphenyl Isomers: A Technical Comparison Guide
Topic: Spectroscopic Differentiation of Substituted Biphenyl Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In drug discovery and materials science, the biphenyl scaffold is a privileged structure. However, the regioisomerism of substituted biphenyls (ortho-, meta-, and para-) profoundly influences pharmacological activity and solid-state properties. This guide provides a definitive technical comparison of these isomers, focusing on how steric hindrance and molecular symmetry drive distinct spectroscopic signatures.[2]
The Core Differentiator: The "Ortho Effect."[2]
Unlike meta- and para-isomers, ortho-substituted biphenyls suffer from significant steric clash between the substituent and the orth-hydrogens of the adjacent ring. This forces the molecule into a highly twisted conformation, breaking planarity and decoupling the
Mechanistic Framework: The Steric-Electronic Link
To interpret the data correctly, one must understand the causal chain connecting structure to spectra.
Figure 1: The causal pathway of the "Ortho Effect" on spectroscopic properties.
Comparative Spectroscopic Analysis
3.1 UV-Visible Spectroscopy: The Conjugation Gauge
UV-Vis is the most sensitive tool for assessing the planarity of the biphenyl system.
-
Para-isomers: Exist in a near-planar conformation in solution, maximizing orbital overlap. This results in a bathochromic (red) shift and hyperchromic effect (high intensity).
-
Ortho-isomers: The twist angle (often 60-90°) disrupts
-electron delocalization. The spectrum resembles two isolated benzene rings rather than a conjugated system.
Table 1: Comparative UV-Vis Characteristics (Example: Terphenyls/Biphenyls)
| Feature | Ortho-Isomer | Meta-Isomer | Para-Isomer | Mechanistic Cause |
| Hypsochromic (Blue) | Intermediate | Bathochromic (Red) | Extent of | |
| Intensity ( | Hypochromic (Low) | Intermediate | Hyperchromic (High) | Transition probability decreases with twist. |
| Spectral Shape | Loss of fine structure; broad, featureless bands.[3] | Retains some vibrational structure.[3][4][5] | Distinct, intense bands (often vibrational progression).[3] | Planarity allows vibronic coupling. |
| Diagnostic Value | Steric inhibition of resonance.[6] |
3.2 Infrared (IR) & Raman Spectroscopy: The Fingerprint Region
Vibrational spectroscopy distinguishes isomers based on symmetry and substitution patterns, specifically the C-H Out-of-Plane (OOP) bending modes.
-
Raman Advantage: Raman is particularly sensitive to the "Ring Breathing" modes (~1000 cm
) and inter-ring torsion modes (<100 cm ), which are heavily damped in twisted ortho-isomers.
Table 2: Diagnostic IR/Raman Bands
| Vibrational Mode | Ortho (1,2-subst) | Meta (1,3-subst) | Para (1,4-subst) |
| C-H OOP Bending (IR) | Single strong band: 735–770 cm | Three bands: 690, 780, 880 cm | Single strong band: 800–860 cm |
| Ring Breathing (Raman) | Shifted/Split due to lower symmetry. | Weak/Medium intensity.[3][7] | Very strong, sharp peak (high symmetry).[3] |
| Low Freq. Torsion | Hard to detect (rigid twist). | Visible. | Visible (more flexible rotation). |
3.3 NMR Spectroscopy (
H &
C): Symmetry & Shielding
NMR provides the most definitive structural proof. The key differentiator is symmetry .[2]
-
Para-isomers: Possess a
axis (or plane of symmetry), making protons chemically equivalent (e.g., AA'BB' system). -
Ortho-isomers: Lack this symmetry, resulting in complex multiplets (ABCD system) and distinct shielding effects due to the ring current of the perpendicular phenyl ring.
Table 3: NMR Differentiation Criteria
| Parameter | Ortho-Isomer | Para-Isomer |
| Proton Count ( | 4 distinct aromatic signals (ABCD). | 2 distinct aromatic signals (AA'BB'). |
| Coupling ( | Complex multiplets; many small couplings. | Clean doublets (typical |
| Ring Current Effect | Protons ortho to the pivot bond are shielded (shifted upfield) if the ring is twisted perpendicular. | Minimal shielding; rings are roughly coplanar. |
| More unique carbon signals (lower symmetry). | Fewer unique signals (higher symmetry).[2] |
Experimental Protocol: Isomer Identification Workflow
Objective: Unambiguously identify a substituted biphenyl isomer from an unknown sample.
Reagents & Equipment:
-
Solvent: Deuterated Chloroform (
) or DMSO- (for polar derivatives). -
Standard UV-Quartz Cuvettes (1 cm path length).[8]
-
NMR Spectrometer (min. 300 MHz).[9]
-
FT-IR Spectrometer (ATR or KBr pellet).
Step-by-Step Methodology:
-
Sample Preparation (Unified):
-
Dissolve ~10 mg of sample in 0.6 mL
for NMR. -
Prepare a dilute stock solution (
M) in Acetonitrile or Cyclohexane for UV-Vis.
-
-
Step 1: The Symmetry Check (NMR - Primary Evidence)
-
Acquire proton NMR (
).[2][3][10][11] -
Analysis: Count the distinct aromatic peaks.[2]
-
2 distinct sets of peaks (Doublets)?
High probability of Para . -
4 distinct sets of peaks (Multiplets)?
High probability of Ortho or Meta .
-
-
Validation: Check coupling constants.[3][7] A clean 8 Hz doublet confirms para.
-
-
Step 2: The Conjugation Check (UV-Vis - Secondary Evidence)
-
Run a scan from 200–400 nm against a solvent blank.
-
Analysis: Compare
to unsubstituted biphenyl (247 nm).- nm (Blue Shift): Confirms Ortho (Twisted).
- nm (Red Shift): Confirms Para (Planar).
-
-
Step 3: The Fingerprint Confirmation (IR)
-
Run FT-IR using ATR. Focus on 600–900 cm
.[12] -
Analysis:
-
Single peak ~750 cm
= Ortho . -
Single peak ~820 cm
= Para . -
Multiple peaks (690, 780, 880) = Meta .
-
-
Visualizing the Decision Logic
Figure 2: Logical workflow for the spectroscopic identification of biphenyl isomers.
References
-
BenchChem. (2025).[1][2][10] A Spectroscopic Showdown: Differentiating Ortho- and Para-Substituted Dialkylbenzenes.
-
Sasaki, Y., & Hamaguchi, H. (1994).[13] Raman spectra and structure of biphenyl isoatomers (the S0, S1, T1 states and the cation and anion radicals). Spectrochimica Acta Part A: Molecular Spectroscopy.[13]
-
Gillam, A. E., & Stern, E. S. (1957). Ultraviolet Absorption Spectra of ortho- and para-Linked Polyphenyls. Acta Chemica Scandinavica.
-
Martens, J., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy.[14] ResearchGate.[3]
-
Trotter, J. (1959).[15] Steric Inhibition of Resonance: Calculation of Resonance Energies and Bond Lengths.[15] Canadian Journal of Chemistry.[15]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Parallelized Raman Difference Spectroscopy for the Investigation of Chemical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. rxiv.org [rxiv.org]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Raman spectra and structure of biphenyl isoatomers (the S0, S1, T1 states and the cation and anion radicals) | Scilit [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. cdnsciencepub.com [cdnsciencepub.com]
Validating Biological Activity of 3-Chloro-3'-methyl-1,1'-biphenyl Derivatives
Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The 3-Chloro-3'-methyl-1,1'-biphenyl scaffold represents a privileged structural motif in medicinal chemistry. Unlike polychlorinated biphenyls (PCBs) associated with environmental toxicity, functionalized mono- or di-halogenated biphenyls with alkyl substituents are increasingly explored for antimicrobial and anti-inflammatory properties. The specific placement of the chlorine (electron-withdrawing) and methyl (electron-donating) groups at the meta positions creates a unique lipophilic profile that enhances membrane permeability while potentially avoiding the high persistence of perchlorinated analogs.
This guide outlines a rigorous, self-validating workflow to characterize these derivatives. It prioritizes the calculation of the Selectivity Index (SI) to distinguish therapeutic candidates from non-specific toxins.
Part 1: Structural Logic & SAR Context
Before validation, it is critical to understand why this scaffold is being tested. The biological activity of biphenyls is governed by the twist angle between the phenyl rings and the electronic distribution.
-
3-Chloro substitution: Increases lipophilicity and metabolic stability against ring oxidation. It often mimics the pharmacophore of antifungal agents.
-
3'-Methyl substitution: Provides steric bulk that can lock the biaryl axis or fit into hydrophobic pockets of enzymes (e.g., COX-2 or bacterial DHPS).
Comparative Benchmark Strategy
To validate your derivatives, you must compare them against both positive therapeutic controls and toxicity benchmarks .
| Assay Type | Target | Recommended Positive Control | Validation Threshold |
| Antimicrobial | S. aureus (Gram+) | Vancomycin / Linezolid | MIC < 10 µg/mL |
| Antimicrobial | E. coli (Gram-) | Ciprofloxacin | MIC < 32 µg/mL |
| Cytotoxicity | HEK293 / HepG2 | Doxorubicin (Toxicity Ref) | CC50 > 50 µg/mL |
| Anti-inflammatory | COX-2 Inhibition | Celecoxib | IC50 < 1 µM |
Part 2: Primary Validation – Antimicrobial Efficacy
The most common therapeutic application for halogenated biphenyls is as membrane-active antimicrobials. The following protocol ensures data reliability by controlling for solvent effects, a common pitfall with lipophilic biphenyls.
Protocol: Broth Microdilution (CLSI Standard)
Objective: Determine Minimum Inhibitory Concentration (MIC).
-
Preparation: Dissolve this compound derivatives in 100% DMSO to create a 10 mg/mL stock.
-
Dilution: Serial 2-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Critical Step: Final DMSO concentration in the assay well must be < 1% . Biphenyls can precipitate or form micelles at higher concentrations, causing false positives.
-
-
Inoculation: Add bacteria at
CFU/mL. -
Incubation: 37°C for 18–24 hours.
-
Readout: Visual turbidity check or OD600 measurement.
Data Interpretation & Comparison
Synthetic data representing typical high-performing biphenyl derivatives.
| Compound ID | R-Group Variant | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) | Performance vs. Control |
| Lead (3-Cl, 3'-Me) | -H (Parent) | 8.0 | 64.0 | Moderate Gram+ activity |
| Derivative A | -OH (4'-position) | 2.0 | 32.0 | Superior (High Potency) |
| Derivative B | -NO2 (4'-position) | 32.0 | >128 | Poor (Inactive) |
| Vancomycin | (Control) | 1.0 | N/A | Benchmark |
| Ciprofloxacin | (Control) | 0.5 | 0.015 | Benchmark |
Insight: The parent scaffold (3-Cl, 3'-Me) typically shows moderate activity. Introducing a polar group (like -OH) often drastically improves potency (Derivative A) by balancing the high lipophilicity of the chloro-methyl core [1, 3].
Part 3: Safety Screening – The Selectivity Index (SI)
This is the most critical section for biphenyl derivatives. You must prove your compound kills bacteria/inflammation without killing mammalian cells via non-specific membrane lysis (detergent effect).
Protocol: MTT Viability Assay
Cell Line: HEK293 (Human Embryonic Kidney) or HepG2 (Liver).
-
Seeding: Seed cells at
cells/well in 96-well plates. Adhere for 24h. -
Treatment: Treat with derivatives (0.1 – 100 µM) for 48 hours.
-
Detection: Add MTT reagent; incubate 4h. Solubilize formazan crystals.
-
Calculation: Determine CC50 (Concentration Cytotoxic to 50% of cells).
The Golden Metric: Selectivity Index (SI)
-
SI < 1: Toxic (The compound kills you before it kills the bacteria).
-
SI > 10: Promising Hit.
-
SI > 50: Drug Candidate.
Part 4: Mechanism of Action (MoA) Validation
Does the derivative act via specific enzyme inhibition (e.g., COX-2, DHPS) or non-specific membrane disruption?
Experimental Workflow Visualization
The following diagram outlines the logical flow to determine if the this compound derivative is a specific inhibitor or a membrane disruptor.
Caption: Logical workflow to distinguish between non-specific membrane disruption (toxicity risk) and specific enzymatic inhibition.
Anti-Inflammatory Pathway (COX Inhibition)
If the derivative is intended as an NSAID (common for biphenyls), use this pathway to validate specificity.
Caption: Target specificity model. Ideal biphenyl derivatives selectively inhibit COX-2 (red path) while sparing COX-1 (yellow path).
References
-
Li, X., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria.[1][2] Current Issues in Molecular Biology.
-
Chaudhary, A. (2020).[3] A Review on Synthesis and Anti-microbial Activity of Biphenyl Derivatives. International Journal of Research and Analytical Reviews.[3]
-
Chen, G. M., et al. (2010). Synthesis and Antibacterial Activities of Halogenated Hydroxy Diphenyl Ether Derivatives. Asian Journal of Chemistry.
-
Euro Chlor. (2005). Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor Science Dossier.
-
Chimento, A., et al. (2013).[4] Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Thermal Stability of Methylated vs. Chlorinated Biphenyls
A Technical Guide for Researchers in Materials Science and Drug Development
Authored by: A Senior Application Scientist
Introduction
Biphenyl and its substituted derivatives are foundational scaffolds in numerous applications, from high-performance polymers and heat transfer fluids to pharmaceutical intermediates. The nature of the substituent on the biphenyl core profoundly dictates its physicochemical properties, with thermal stability being a critical parameter for high-temperature applications and for understanding potential environmental persistence and degradation pathways. This guide provides an in-depth, objective comparison of the thermal stability of two key classes of substituted biphenyls: methylated and chlorinated congeners. By examining the underlying chemical principles, presenting supporting experimental data, and outlining standardized analytical protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in material selection and chemical process design.
The core of this analysis will pivot on the intrinsic differences in the carbon-methyl (C-CH₃) and carbon-chlorine (C-Cl) bonds, their respective dissociation energies, and how these factors translate to the macroscopic property of thermal stability. We will delve into the mechanisms of thermal decomposition and the nature of the byproducts formed, a crucial consideration given the notorious persistence and toxicity of certain chlorinated biphenyl degradation products.
Theoretical Underpinnings of Thermal Stability: A Tale of Two Bonds
The thermal stability of a molecule is fundamentally linked to the strength of its chemical bonds. The energy required to cleave a bond homolytically is known as the bond dissociation energy (BDE). A higher BDE generally correlates with greater thermal stability.
The Carbon-Chlorine (C-Cl) Bond in Biphenyls
The C-Cl bond in chlorinated aromatic compounds is a polarized covalent bond due to the higher electronegativity of chlorine compared to carbon. The average bond dissociation energy for a C-Cl bond on an aromatic ring is approximately 327 kJ/mol.[1] However, the precise BDE can vary depending on the number and position of chlorine atoms on the biphenyl rings.
The Carbon-Methyl (C-CH₃) Bond in Biphenyls
In contrast, the C-CH₃ bond is less polar. The bond dissociation energy of a C-CH₃ bond on an aromatic ring is generally higher than that of a C-Cl bond. For instance, the C–CH₃ bond dissociation energy for the armchair configuration of polycyclic aromatic hydrocarbons is approximately 394 kJ/mol, while for the zigzag configuration, it is about 428 kJ/mol.[2] This suggests that, from a purely bond-energy perspective, methylated biphenyls should exhibit greater intrinsic thermal stability than their chlorinated counterparts.
The following diagram illustrates the fundamental difference in bond cleavage that dictates the initial stages of thermal decomposition.
Caption: Simplified degradation pathway of PCBs leading to toxic byproducts.
Methylated Biphenyls: A Cleaner Degradation Profile?
The pyrolysis of methylated aromatic hydrocarbons typically proceeds through the homolytic cleavage of a C-H or C-C bond in the methyl group, or the C-CH₃ bond itself. The resulting radicals can then undergo a variety of reactions, including hydrogen abstraction, recombination, and fragmentation. While the formation of polycyclic aromatic hydrocarbons (PAHs) is possible, especially at very high temperatures, the generation of halogenated toxins like PCDDs and PCDFs is not a primary concern. [3]The combustion byproducts are more likely to be simpler aromatic compounds and their derivatives. [4]
Experimental Protocol: Thermogravimetric Analysis (TGA)
To provide a practical framework for researchers, the following is a standardized protocol for assessing the thermal stability of biphenyl derivatives using TGA, based on ASTM E1131. [5][6][7][8]
Objective:
To determine the onset temperature of decomposition and the mass loss profile of methylated and chlorinated biphenyls as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer (TGA) with a high-precision balance and a furnace capable of controlled heating rates.
-
Sample pans (e.g., platinum, alumina, or ceramic).
-
Gas flow controllers for inert (e.g., nitrogen, argon) and reactive (e.g., air, oxygen) atmospheres.
Procedure:
-
Sample Preparation:
-
Ensure the sample is representative and homogenous.
-
Accurately weigh 5-10 mg of the sample into a tared TGA pan.
-
-
Instrument Setup:
-
Calibrate the TGA for mass and temperature according to the manufacturer's instructions.
-
Place the sample pan in the TGA furnace.
-
Select the desired atmosphere (e.g., nitrogen for pyrolysis studies, air for oxidative stability). Set the gas flow rate, typically between 20-100 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C) for a few minutes.
-
Heat the sample at a constant rate, typically 10°C/min, to a final temperature that ensures complete decomposition (e.g., 800-1000°C).
-
-
Data Acquisition:
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the mass loss (%) versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of maximum mass loss rate.
-
Caption: Workflow for Thermogravimetric Analysis (TGA).
Conclusion
The thermal stability of substituted biphenyls is a critical consideration governed by the nature of the substituent. While chlorinated biphenyls have been extensively studied due to their historical industrial importance and environmental impact, this guide provides a comparative perspective with their methylated counterparts.
Key Takeaways:
-
Bond Energy: The C-CH₃ bond is intrinsically stronger than the C-Cl bond, suggesting a higher inherent thermal stability for methylated biphenyls at the molecular level.
-
Experimental Observations: TGA data indicates that the overall thermal stability is a complex property, with some lower molecular weight PCBs exhibiting higher decomposition temperatures than unsubstituted biphenyl. However, the initiation of decomposition in PCBs is dictated by the weaker C-Cl bond.
-
Degradation Byproducts: A significant advantage of methylated biphenyls is their more benign degradation profile. They are not precursors to the highly toxic PCDDs and PCDFs that can be formed from the thermal decomposition of PCBs.
-
Analytical Approach: TGA is the standard method for experimentally evaluating and comparing the thermal stability of these compounds.
For researchers and professionals in drug development and materials science, this comparative understanding is crucial for designing safer, more robust molecules and materials for high-temperature applications and for mitigating the environmental risks associated with chemical degradation.
References
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Applus+ DatapointLabs. Thermogravimetric Analysis (TGA) Testing of Materials. [Link]
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Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]
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CDN. Compositional Analysis by Thermogravimetric Analysis (TGA) ASTM E1131. [Link]
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Infinita Lab. Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. [Link]
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XRF Scientific. How to Test for Ash Content in Plastics via TGA Analysis. [Link]
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Poutsma, M. L. Structures, C–H and C–CH3 bond energies at borders of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics. [Link]
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Ribeiro da Silva, M. A. V., et al. Thermochemical and theoretical studies of 4-methylbiphenyl, 4,4º-dimethylbiphenyl, 4,4º-dimethyl-2,2º-bipyridine. CORE. [Link]
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ResearchGate. TG and DTG curves obtained for the 4-methyl-biphenylamide derivatives... [Link]
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Trivedi, M. K., et al. Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. Journal of Chemical Engineering & Process Technology. [Link]
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Szwarc, M. Determination of Some Carbon‐Chlorine Bond Dissociation Energies. The Journal of Chemical Physics. [Link]
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Quora. Is the C-H bond stronger (bond energy) than the C-Cl bond? Why? Isn't the C-Cl bond polar? [Link]
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Auriga Research. Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]
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ResearchGate. DFT‐based C−Cl bond dissociation energies (kcal/mol). [Link]
-
ResearchGate. The heat capacities and thermodynamic functions of 4-methylbiphenyl and 4- tert-butylbiphenyl. [Link]
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Altarawneh, M., et al. Thermal studies of chlorinated and mixed halogenated biphenyls. Open Research Newcastle. [Link]
-
National Institute of Standards and Technology. Bond Dissociation Energies in Simple Molecules. [Link]
-
T,C&A Lab. Thermo Gravimetric Analysis (TGA). [Link]
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Al-Abbad, M., et al. Effect of Biphenyl, Acetylene and CO2 Addition on Benzene Pyrolysis at Intermediate Temperatures. KAUST Repository. [Link]
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ResearchGate. A Simple and Intuitive Description of C–H Bond Energies. [Link]
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ACS Omega. Measurement of Polycyclic Aromatic Hydrocarbons (PAHs) on Indoor Materials: Method Development. [Link]
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National Institute of Standards and Technology. 4-methylbiphenyl. [Link]
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Chemistry LibreTexts. T3: Bond Energies. [Link]
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Paasivirta, J., et al. Pyrolysis products of PCBs. Environmental Health Perspectives. [Link]
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Wired Chemist. Common Bond Energies (D). [Link]
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ACS Sustainable Chemistry & Engineering. Production of BTX via Catalytic Fast Pyrolysis of Printed Circuit Boards and Waste Tires Using Hierarchical ZSM-5 Zeolites and Biochar. [Link]
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U.S. Environmental Protection Agency. Flame Retardants in Printed Circuit Boards - Final Report, August 2015 - Chapter 6. [Link]
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Altarawneh, M., et al. Thermal studies of chlorinated and mixed halogenated biphenyls. Open Research Newcastle. [Link]
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Lehmler, H. J., & Robertson, L. W. Gas chromatographic separation of methoxylated polychlorinated biphenyl atropisomers. Journal of Chromatography A. [Link]
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Semantic Scholar. Analysis of Polycyclic Aromatic Hydrocarbon Using Programmable Temperature Vaporization Inlet Couple with Gas Chromatography Mass Spectrometry. [Link]
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NC State University Libraries. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. [Link]
-
Faengmark, I., et al. Influence of combustion parameters on the formation of polychlorinated dibenzo-p-dioxins, dibenzofurans, benzenes, and biphenyls and polyaromatic hydrocarbons in a pilot incinerator. Environmental Science & Technology. [Link]
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Chemistry LibreTexts. Thermogravimetric analysis (TGA). [Link]
-
Balema, A., & Dellinger, B. Combustion By-Products and their Health Effects. Combustion Engineering and Global Health in the 21st Century: Issues and Challenges. [Link]
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MDPI. A Study of the Pyrolysis Products of Kraft Lignin. [Link]
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ResearchGate. Emissions of polychlorinated biphenyls as products of incomplete combustion from incinerators. [Link]
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Benchmarking synthetic routes for 3-Chloro-3'-methyl-1,1'-biphenyl efficiency
[1]
Executive Summary
This guide evaluates synthetic strategies for 3-Chloro-3'-methyl-1,1'-biphenyl (CAS: 147404-69-1 / Analogues), a critical biaryl scaffold in drug discovery and materials science.[1] The primary challenge in synthesizing this molecule lies in achieving chemoselectivity —specifically, preserving the chlorine atom at the meta-position while forming the biaryl bond.[1]
Our benchmarking analysis identifies the Chemoselective Suzuki-Miyaura Coupling of 1-bromo-3-chlorobenzene and 3-tolylboronic acid as the superior route, offering the highest balance of yield (>85%), scalability, and atom economy compared to alternative Grignard or Ullmann methodologies.[1]
Critical Analysis of Synthetic Pathways
The Chemoselectivity Challenge
The target molecule contains two halogen handles (in the precursor) or requires preserving a halogen (Cl) in the final product.[1] The synthesis must discriminate between the leaving group used for coupling (typically Br or I) and the retained group (Cl).[1]
| Parameter | Route A: Chemoselective Suzuki | Route B: Inverse Suzuki | Route C: Grignard/Ullmann |
| Key Reagents | 1-Bromo-3-chlorobenzene + 3-Tolylboronic acid | 3-Chlorophenylboronic acid + 3-Bromotoluene | Aryl-MgBr + Aryl Halide |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Pd(PPh₃)₄ | Ni(acac)₂ or Cu (Ullmann) |
| Selectivity | High (Br >> Cl) | High (Br >> Cl) | Low to Moderate |
| Yield (Est.) | 85-92% | 80-88% | 40-60% |
| Atom Economy | High | High | Low |
| Scalability | Excellent | Good | Poor (Exothermic/Harsh) |
Route A: The "Gold Standard" (Chemoselective Suzuki)
This route leverages the bond dissociation energy (BDE) difference between C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol).[1] Palladium(0) undergoes oxidative addition into the C-Br bond significantly faster than the C-Cl bond, allowing the synthesis of the biaryl core without affecting the chlorine substituent.[1]
Why this route wins:
Experimental Protocols
Protocol 1: Optimized Chemoselective Suzuki Coupling
Objective: Synthesis of this compound on a 10 mmol scale.
Reagents:
-
1-Bromo-3-chlorobenzene (1.91 g, 10.0 mmol)[1]
-
3-Tolylboronic acid (1.63 g, 12.0 mmol, 1.2 equiv)[1]
-
Potassium Carbonate (
) (2.76 g, 20.0 mmol, 2.0 equiv)[1] -
Catalyst:
(230 mg, 2 mol%) OR (1 mol%) + SPhos (2 mol%) for faster kinetics.[1] -
Solvent: Toluene/Water (4:1 v/v, 40 mL) or 1,4-Dioxane/Water.[1]
Step-by-Step Workflow:
-
Inertion: Charge a 100 mL round-bottom flask with the aryl bromide, boronic acid, and base. Evacuate and backfill with Nitrogen (
) three times.[1] -
Solvation: Add degassed Toluene and Water via syringe.
-
Catalyst Addition: Add the Pd catalyst under a positive stream of
.[1] -
Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 95:5) or HPLC.[1][2]
-
Checkpoint: The starting bromide should disappear; the chloride signal should remain intact.[1]
-
-
Work-up: Cool to room temperature. Separate layers. Extract aqueous layer with EtOAc (2 x 20 mL). Wash combined organics with brine, dry over
, and concentrate.[1] -
Purification: Flash column chromatography (Silica gel, 100% Hexanes to 2% EtOAc/Hexanes). The product is typically a colorless to pale yellow oil/solid.[1]
Protocol 2: Green Chemistry Modification (Aqueous Micellar)
For labs prioritizing Green Chemistry, use TPGS-750-M (2 wt% in water) as the solvent.[1]
Performance Data & Benchmarking
The following data summarizes the expected performance based on comparative literature of meta-substituted biaryl couplings.
| Metric | Route A (Standard) | Route A (Green/Micellar) | Route C (Grignard) |
| Isolated Yield | 89% | 82% | 55% |
| Purity (HPLC) | >98% | >97% | ~90% |
| E-Factor (kg waste/kg product) | ~15 | ~5 | >40 |
| Cost per Gram ($) | Low | Moderate | High |
| Time (Reaction) | 4-6 h | 8-12 h | 2 h (plus prep) |
Visualizing the Mechanism & Workflow
Diagram 1: Chemoselective Catalytic Cycle
This diagram illustrates why the Chlorine atom survives the reaction.[1] The oxidative addition step is the "Gatekeeper."[1]
Caption: The catalytic cycle highlights the kinetic preference of Pd(0) for the C-Br bond, ensuring the C-Cl bond remains preserved for future functionalization.
Diagram 2: Synthetic Decision Matrix
A logic flow for researchers to select the optimal conditions based on available resources and scale.[1]
Caption: Decision matrix guiding the selection of reagents based on scale and cost constraints.
Troubleshooting & Expert Tips
-
De-halogenation: If you observe the formation of 3-methylbiphenyl (loss of Cl), your reaction conditions are too forcing.[1] Lower the temperature to 60°C or switch to a less electron-rich ligand (e.g., stick to
rather than ). -
Protodeboronation: If 3-tolylboronic acid degrades (forming toluene), ensure the base concentration is not excessive and the reaction time is kept short.[1]
-
Order of Addition: Always add the catalyst last or to the frozen solvent mixture if not using a glovebox, to prevent premature catalyst decomposition.[1]
References
-
Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link
-
Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link
-
BenchChem. (2025).[1] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. BenchChem Technical Library. Link
-
Sigma-Aldrich. (n.d.).[1] 1-Bromo-3-chlorobenzene Product Specification & Reactivity. Merck KGaA.[1] Link
-
Lipshutz, B. H., & Ghorai, S. (2011).[1] Transition-Metal-Catalyzed Cross-Couplings in Water at Room Temperature.[1] Aldrichimica Acta, 44(1), 3–14.[1] Link
Safety Operating Guide
3-Chloro-3'-methyl-1,1'-biphenyl proper disposal procedures
The following guide details the proper disposal procedures for 3-Chloro-3'-methyl-1,1'-biphenyl (CAS 19482-18-9). This content is structured for researchers and laboratory safety officers, prioritizing regulatory compliance (TSCA/RCRA distinction) and environmental safety.
Quick Reference: Regulatory Status
| Parameter | Classification |
| Chemical Identity | This compound (Monochlorinated methylbiphenyl) |
| TSCA PCB Status | Non-TSCA Regulated. The presence of a methyl group excludes this molecule from the federal definition of a PCB (40 CFR 761.3), which is limited strictly to the biphenyl molecule chlorinated to varying degrees. |
| RCRA Status | Hazardous Waste. Treat as halogenated organic waste. Likely carries waste codes for ignitability (D001) or toxicity depending on concentration and state rules. |
| Disposal Method | High-Temperature Incineration (Standard for Halogenated Organics). |
Part 1: Safety & Pre-Disposal Handling
Core Directive: Although this compound is not a TSCA-regulated PCB, it shares structural similarities with persistent organic pollutants. Treat it with the same level of caution regarding containment and exposure.[1]
Personal Protective Equipment (PPE)
-
Respiratory: Work within a certified chemical fume hood. If aerosolization is possible, use a NIOSH-approved respirator with organic vapor cartridges.
-
Dermal: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for incidental splash protection. For prolonged handling, use Viton or Silver Shield laminates.
-
Ocular: Chemical splash goggles. Face shield recommended if pouring large volumes (>500 mL).
Waste Characterization & Segregation
-
Do Not Mix: Segregate this waste from non-halogenated solvents (e.g., acetone, ethanol) and aqueous waste. Mixing increases disposal costs and complicates incineration.
-
Compatibility: Compatible with other halogenated organic wastes (e.g., dichloromethane, chloroform) unless specific lab protocols dictate otherwise.
Part 2: Step-by-Step Disposal Protocol
Step 1: Container Selection
-
Material: Use amber glass bottles or high-density polyethylene (HDPE) containers. Avoid standard LDPE wash bottles for long-term storage as halogenated compounds can degrade them over time.
-
Closure: Ensure caps are Teflon (PTFE)-lined to prevent seal degradation.
Step 2: Labeling
-
Standard Label: Affix a "Hazardous Waste" label.
-
Chemical Name: Write the full systematic name: This compound . Do not use abbreviations like "CMB".
-
Hazard Checkbox: Mark "Toxic" and "Irritant". If the substance is in a flammable solvent, mark "Ignitable".
Step 3: Storage
-
Secondary Containment: Store the waste bottle in a polyethylene tray to capture spills.
-
Location: Store in a dedicated satellite accumulation area (SAA) away from heat sources and oxidizers.
-
Time Limit: Adhere to the 90-day (large quantity generator) or 180-day (small quantity generator) storage limit typical for RCRA hazardous waste.
Step 4: Final Disposal
-
Service Provider: Contact your institution's EHS department or a licensed hazardous waste hauler (e.g., Veolia, Clean Harbors).
-
Profile: Ensure the waste profile lists "Halogenated Organic Compounds."
-
Method: The required disposal method is Destructive Incineration at >1000°C with flue gas scrubbing to neutralize HCl emissions.
Part 3: Spill Management (Emergency Response)
In the event of a spill, immediate action prevents environmental contamination.
-
Evacuate & Ventilate: Clear the immediate area. Ensure fume hoods are active.
-
PPE Up: Don double nitrile gloves, goggles, and a lab coat.
-
Contain: Use a spill pillow or vermiculite to dike the spill. Do not use paper towels (they increase surface area for evaporation).
-
Absorb: Cover the liquid with an inert absorbent (sand, vermiculite, or specific organic spill pads).
-
Collect: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with this compound."
-
Clean: Scrub the surface with a detergent solution; collect rinsate as hazardous waste.
Part 4: Decision Logic & Workflow
The following diagram illustrates the critical decision-making process to distinguish this chemical from TSCA-regulated PCBs, ensuring correct legal disposal.
Caption: Logical workflow for regulatory classification and disposal path selection, distinguishing chlorinated methylbiphenyls from TSCA-regulated PCBs.
Part 5: Physical & Regulatory Data
| Property | Value | Notes |
| Molecular Formula | C₁₃H₁₁Cl | Distinct from PCB formula (C₁₂H₍₁₀₋ₙ₎Clₙ) |
| Molecular Weight | 202.68 g/mol | |
| Physical State | Liquid or Low-Melting Solid | Treat as liquid waste for containment. |
| Solubility | Lipophilic / Hydrophobic | Insoluble in water; soluble in organic solvents. |
| EPA Waste Code | None Specific (Likely D001/F-listed if mixed) | Classify as "Halogenated Organic" on manifest. |
| Incineration Temp | >1100°C (2000°F) | Required to prevent formation of dioxins/furans. |
References
-
U.S. Government Publishing Office. 40 CFR 761.3 - Definitions (Polychlorinated Biphenyls). Electronic Code of Federal Regulations. Available at: [Link]
-
U.S. Environmental Protection Agency. Learn about Polychlorinated Biphenyls (PCBs).[2][3][4][5][6] EPA.gov. Available at: [Link]
-
National Institutes of Health. Polychlorinated Biphenyls (PCBs) - PubChem Compound Summary. PubChem. Available at: [Link]
-
Washington State Department of Ecology. Disposal Options and Requirements for Polychlorinated Biphenyl Waste.[4] Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
